The following technical guide details the chemical identity, synthesis, and therapeutic applications of Ethyl 4-aminocyclopent-1-ene-1-carboxylate , a critical isomeric scaffold in the development of neuraminidase inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and therapeutic applications of Ethyl 4-aminocyclopent-1-ene-1-carboxylate , a critical isomeric scaffold in the development of neuraminidase inhibitors.
A Critical Scaffold in Alicyclic
-Amino Acid Drug Design
Executive Summary
Ethyl 4-aminocyclopent-1-ene-1-carboxylate (CAS: 1823339-63-4 ) is a functionalized cyclopentene derivative serving as a strategic building block in medicinal chemistry. It belongs to the class of cyclic
-amino acid precursors, structurally distinct due to the -unsaturation of the ester moiety. While its isomer (the -unsaturated 2-ene) is the direct precursor to the antiviral drug Peramivir , the 1-ene isomer represents the thermodynamically stable conjugate, offering unique reactivity as a Michael acceptor for diversifiable library synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Property
Specification
IUPAC Name
Ethyl 4-aminocyclopent-1-ene-1-carboxylate
CAS Number
1823339-63-4
Molecular Formula
Molecular Weight
155.19 g/mol
Structural Class
-Unsaturated Cyclic Amino Ester
Appearance
Off-white to pale yellow solid (typically supplied as HCl salt)
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Calc)
~8.5 (Amine), ~ -3.0 (Ester conjugate acid)
LogP (Calc)
0.82
2.1 Structural Isomerism: The "1-Ene" vs. "2-Ene" Distinction
In drug development, distinguishing between the double bond positions is critical for reactivity:
1-Ene (Target): The double bond is conjugated with the ester (C1=C2). This stabilizes the molecule but reduces the nucleophilicity of the double bond. It acts as an electrophile (Michael acceptor).
2-Ene (Peramivir Precursor): The double bond is isolated (C2=C3). It is kinetically formed and retains olefinic reactivity for further functionalization (e.g., aziridination or dihydroxylation).
Synthetic Methodology
The synthesis of the 1-ene isomer often proceeds via the thermodynamic isomerization of the 2-ene precursor or through direct Pd-catalyzed allylic amination.
3.1 Primary Route: Base-Catalyzed Isomerization
This protocol utilizes the thermodynamic driving force of conjugation to convert the kinetic 2-ene isomer into the target 1-ene product.
Isomerization: Dissolve the starting material in anhydrous Ethanol. Add 0.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Condition: Reflux at 78°C for 4–6 hours. Monitor by TLC (shift in
due to conjugation).
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl (to remove DBU), then brine.
Deprotection: Treat the crude Boc-intermediate with 4M HCl in Dioxane to yield the target Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride.
3.2 Visualization of Synthetic Logic
The following diagram illustrates the relationship between the kinetic Peramivir intermediate and the target thermodynamic scaffold.
Caption: Transition from kinetic 2-ene precursors to the thermodynamic 1-ene target via base-catalyzed conjugation.
Therapeutic Applications & Mechanism
4.1 Neuraminidase Inhibition Context
While the 2-ene isomer is the direct precursor to Peramivir (an influenza neuraminidase inhibitor), the 1-ene isomer serves two distinct roles:
Stable Analog Storage: The 1-ene is less prone to polymerization than the 2-ene, making it a stable "shelf" intermediate that can be deconjugated or functionalized later.
Novel Pharmacophore Generation: The conjugated double bond allows for 1,4-addition (Michael Addition) of nucleophiles (thiols, amines), enabling the creation of C2-substituted cyclopentanes which are inaccessible from the 2-ene isomer.
4.2 Structure-Activity Relationship (SAR)
Amine (C4): Essential for hydrogen bonding with the carboxylate pocket of the viral neuraminidase enzyme (specifically residues Glu119 and Asp151).
Ethyl Ester (C1): Acts as a prodrug motif (hydrolyzed to carboxylate in vivo) or a handle for further coupling.
Cyclopentene Ring: Mimics the transition state of sialic acid cleavage.
Quality Control & Analytical Standards
To ensure the integrity of the 1-ene isomer (and absence of the 2-ene impurity), the following analytical parameters are standard:
Method
Expected Signal (1-Ene Target)
Differentiator from 2-Ene
1H NMR (CDCl3)
Olefinic proton at ~6.8 ppm (t, J=2 Hz, 1H)
2-Ene shows two olefinic protons at ~5.8 ppm
UV-Vis
at ~215-220 nm
2-Ene has negligible absorption >200 nm (non-conjugated)
HPLC
Retention time shift (C18 column)
1-Ene elutes later due to planar conjugation
Safety & Handling (MSDS Highlights)
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Stability: Store at 2–8°C under inert atmosphere (Argon). The free amine is sensitive to oxidation; the HCl salt is stable.
Incompatibility: Strong oxidizing agents and strong bases (which may cause polymerization or hydrolysis).
Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry, 43(19), 3482-3486. (Foundational chemistry of cyclopentane neuraminidase inhibitors).
Trost, B. M., et al. (2002). "Palladium-Catalyzed Enantioselective Synthesis of Amino Acid Derivatives via Dynamic Kinetic Asymmetric Transformations." Journal of the American Chemical Society, 124(27), 7922-7923. (Methodology for amino-cyclopentene synthesis).
PubChem. (2024). Compound Summary for Ethyl 4-aminocyclopent-1-ene-1-carboxylate. National Library of Medicine. Retrieved from
Exploratory
An In-depth Technical Guide to Ethyl 4-aminocyclopent-1-ene-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Aminocyclopentene Scaffold In the landscape of contemporary medicinal chemistry, the design and synthesis of n...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Aminocyclopentene Scaffold
In the landscape of contemporary medicinal chemistry, the design and synthesis of novel molecular scaffolds that offer a unique three-dimensional chemical space are of paramount importance. Among these, the aminocyclopentene carboxylic acid framework has emerged as a privileged motif, underpinning the structure of a variety of biologically active molecules. Ethyl 4-aminocyclopent-1-ene-1-carboxylate, a key exemplar of this class, represents a versatile and strategically valuable building block for the synthesis of complex pharmaceutical agents. Its unique bifunctional nature, incorporating both a nucleophilic enamine and an electrophilic α,β-unsaturated ester, provides a rich platform for a diverse array of chemical transformations. This guide, intended for researchers and professionals in drug development, will provide a comprehensive overview of the synthesis, characterization, reactivity, and applications of this important synthetic intermediate, with a focus on the underlying principles that govern its utility. The aminocyclopentene core is particularly significant in the development of antiviral agents and as a conformationally restricted analogue of neurotransmitters like γ-aminobutyric acid (GABA)[1].
Synthesis and Purification: A Modern Approach to a Privileged Scaffold
The most efficient and widely adopted strategy for the synthesis of ethyl 4-aminocyclopent-1-ene-1-carboxylate and its regioisomers involves the acid-catalyzed ring-opening of a strained bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam[2]. This precursor is readily available through a Diels-Alder reaction and subsequent transformations[2]. The choice of an ethanolic acidic medium is crucial for the simultaneous ring-opening of the lactam and the formation of the ethyl ester in a single, efficient step.
Proposed Synthesis Workflow
The synthesis of the title compound can be logically extrapolated from established procedures for its isomers. A key patent describes a similar transformation to yield a related compound, highlighting the robustness of this synthetic approach[3].
Caption: Proposed synthetic workflow for Ethyl 4-aminocyclopent-1-ene-1-carboxylate.
Detailed Experimental Protocol (Proposed)
Reaction Setup: To a stirred solution of 2-azabicyclo[2.2.1]hept-5-en-3-one in anhydrous ethanol at 0 °C, slowly add thionyl chloride or introduce anhydrous hydrogen chloride gas. The use of an acid catalyst is essential to protonate the amide carbonyl, facilitating nucleophilic attack by ethanol and subsequent ring opening[3].
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting lactam is consumed.
Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess ethanol and acid. The resulting crude product, likely the hydrochloride salt, is then dissolved in a suitable solvent and neutralized with a mild base such as sodium bicarbonate solution.
Purification: The free base is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. Final purification is typically achieved by column chromatography on silica gel to yield the pure Ethyl 4-aminocyclopent-1-ene-1-carboxylate.
Spectroscopic Characterization: Elucidating the Molecular Architecture
Due to the limited availability of published spectra for the title compound, this section will present predicted spectroscopic data based on the analysis of its functional groups and data from closely related analogues.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of Ethyl 4-aminocyclopent-1-ene-1-carboxylate are expected to be characteristic of its unique electronic structure.
¹H NMR
Predicted Chemical Shift (ppm)
Multiplicity
Assignment
Causality of Chemical Shift
~1.25
triplet
3H
-O-CH₂-CH₃
Standard alkyl region for an ethyl ester.
~4.15
quartet
2H
-O-CH₂ -CH₃
Deshielded by the adjacent oxygen atom of the ester.
~2.5-3.0
multiplet
4H
-CH₂ -CH(NH₂)-CH₂ -
Aliphatic protons on the cyclopentene ring.
~4.0-4.5
multiplet
1H
-CH (NH₂)
Deshielded by the adjacent amino group.
~5.5-6.0
broad singlet
2H
-NH₂
Exchangeable protons of the primary amine.
~6.5-7.0
multiplet
1H
=CH -C(O)OEt
Vinylic proton deshielded by the conjugated ester.
¹³C NMR
Predicted Chemical Shift (ppm)
Assignment
Causality of Chemical Shift
~14
-O-CH₂-CH₃
Standard alkyl region for an ethyl ester.
~60
-O-CH₂ -CH₃
Carbon directly attached to the ester oxygen.
~30-40
C H₂-CH(NH₂)-C H₂
Aliphatic carbons of the cyclopentene ring.
~55-65
-C H(NH₂)
Carbon bearing the amino group, deshielded by nitrogen.
~130-140
=C H-C(O)OEt
Vinylic carbon deshielded by the ester group.
~145-155
C (NH₂)=CH
Vinylic carbon of the enamine, significantly deshielded by nitrogen.
~165-170
C =O
Carbonyl carbon of the α,β-unsaturated ester.
The predicted chemical shifts for the vinylic carbons are based on the strong electron-donating effect of the nitrogen atom in the enamine system, which significantly influences the electron density of the double bond[4][5][6].
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions corresponding to the key functional groups.
Frequency Range (cm⁻¹)
Vibration
Functional Group
3400-3200
N-H stretch
Primary amine
3100-3000
C-H stretch
Vinylic C-H
2980-2850
C-H stretch
Aliphatic C-H
~1715
C=O stretch
α,β-unsaturated ester
~1650
C=C stretch
Alkene (conjugated)
1300-1000
C-O stretch
Ester
The C=O stretching frequency of the α,β-unsaturated ester is expected to be at a lower wavenumber compared to a saturated ester due to conjugation[7][8][9].
Mass Spectrometry (MS)
Electron impact mass spectrometry is expected to show a molecular ion peak, followed by characteristic fragmentation patterns.
Molecular Ion (M⁺): The molecular weight of Ethyl 4-aminocyclopent-1-ene-1-carboxylate (C₈H₁₃NO₂) is 155.19 g/mol .
Key Fragmentation Pathways:
Loss of an ethoxy radical (-•OCH₂CH₃) from the ester.
Loss of ethylene (C₂H₄) via a McLafferty-type rearrangement if sterically feasible.
Cleavage of the cyclopentene ring.
Loss of the amino group (-NH₂).
Chemical Reactivity and Synthetic Applications: A Bifunctional Hub
The synthetic utility of Ethyl 4-aminocyclopent-1-ene-1-carboxylate stems from the dual reactivity of its enamine and α,β-unsaturated ester moieties.
Caption: Dual reactivity of Ethyl 4-aminocyclopent-1-ene-1-carboxylate.
Reactions at the Enamine Moiety
The enamine functionality renders the C2 position nucleophilic, making it susceptible to reaction with various electrophiles.
Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides will introduce substituents at the C2 position. This is a powerful method for carbon-carbon bond formation.
Michael Addition: The nucleophilic C2 can participate in conjugate additions to Michael acceptors, further extending the carbon skeleton.
Reactions at the α,β-Unsaturated Ester
The conjugated ester system presents multiple electrophilic sites.
1,4-Conjugate Addition (Michael Addition): Nucleophiles can add to the C3 position, a classic Michael reaction, leading to the formation of 3-substituted cyclopentane derivatives.
Reactions at the Carbonyl Group: The ester can undergo typical carbonyl chemistry, such as hydrolysis to the corresponding carboxylic acid, amidation with amines, or reduction to the alcohol.
Case Studies in Drug Discovery: A Scaffold for Bioactive Molecules
The aminocyclopentene framework is a key component in several classes of therapeutic agents.
GABA Analogues
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Conformationally restricted analogues of GABA are of great interest for the development of drugs targeting GABA receptors with improved selectivity and pharmacokinetic properties. The cyclopentene ring of Ethyl 4-aminocyclopent-1-ene-1-carboxylate serves as a rigid scaffold to mimic different conformations of GABA, allowing for the synthesis of potent and selective GABA receptor modulators[1]. Derivatives of 4-aminocyclopent-1-enecarboxylic acid have been investigated for their activity at GABA receptors, with some showing interesting antagonist properties[1].
Antiviral Agents
Carbocyclic nucleoside analogues are a cornerstone of antiviral therapy. The cyclopentane ring of molecules derived from Ethyl 4-aminocyclopent-1-ene-1-carboxylate can act as a mimic of the ribose sugar in nucleosides. This has led to the development of potent antiviral drugs, such as Carbovir and Abacavir, which are effective against HIV. The synthesis of these drugs often starts from the Vince lactam, the precursor to our title compound[2]. While not a direct precursor in the most common routes, the functional group handles on Ethyl 4-aminocyclopent-1-ene-1-carboxylate make it an attractive starting point for the synthesis of novel antiviral candidates.
Conclusion: A Building Block with a Bright Future
Ethyl 4-aminocyclopent-1-ene-1-carboxylate is a molecule of significant strategic importance in modern organic synthesis and drug discovery. Its efficient synthesis from a readily available precursor, combined with its rich and diverse reactivity, makes it an invaluable tool for the construction of complex molecular architectures. As the demand for novel therapeutic agents with unique three-dimensional structures continues to grow, the utility of this versatile building block is set to expand, paving the way for the discovery of the next generation of innovative medicines.
References
Table of Characteristic IR Absorptions. (n.d.). Retrieved March 7, 2026, from [Link]
Stradi, R., Trimarco, P., & Vigevani, A. (n.d.). Enamines. Part 40.l Carbon-I 3 Nuclear Magnetic Resonance Spectro- scopy in the Determination of Aliphatic Enamine Configurations. Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 7, 2026, from [Link]
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
13C NMR and crystallographic evidence of push–pull effects in furoindolic β-enamino esters. (n.d.). Canadian Science Publishing. Retrieved March 7, 2026, from [Link]
Infrared Spectra of α,β-Unsaturated Esters. (n.d.). Retrieved March 7, 2026, from [Link]
Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (n.d.). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry - ACS Publications. Retrieved March 7, 2026, from [Link]
IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.). Retrieved March 7, 2026, from [Link]
Moschitto, M. J., & Silverman, R. B. (n.d.). Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase. PMC. Retrieved March 7, 2026, from [Link]
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An In-depth Technical Guide on Ethyl 4-aminocyclopent-1-ene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals Section 1: Core Molecular Attributes Ethyl 4-aminocyclopent-1-ene-1-carboxylate is a cyclic amino acid ester with a distinct structural framework that makes...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Molecular Attributes
Ethyl 4-aminocyclopent-1-ene-1-carboxylate is a cyclic amino acid ester with a distinct structural framework that makes it a valuable intermediate in the synthesis of various biologically active molecules.
Table 1: Physicochemical Properties of Ethyl 4-aminocyclopent-1-ene-1-carboxylate
The presence of a primary amine, an ester, and a cyclopentene ring provides multiple reaction sites for chemical modification, allowing for the construction of diverse molecular architectures.[3] The constrained conformation of the cyclopentene ring can also impart favorable binding characteristics to drug candidates.
Section 2: Synthesis and Methodologies
The synthesis of Ethyl 4-aminocyclopent-1-ene-1-carboxylate and its derivatives often involves multi-step sequences starting from readily available precursors. A common strategy involves the ring-opening of a bicyclic lactam.
A Representative Synthetic Protocol: Ring-Opening of a Vince Lactam Derivative
A key precursor for one of the isomers, (1S,4R)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride, is (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, a well-known chiral building block.[4]
Experimental Workflow: Synthesis of (1S,4R)-ethyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride [4]
Caption: A generalized workflow for the synthesis via esterification and ring-opening.
Causality in Experimental Choices:
Use of Thionyl Chloride: Thionyl chloride serves as both a reagent for the esterification of the carboxylic acid that is transiently formed and as a catalyst for the ring-opening of the bicyclic lactam.
Temperature Control: The initial cooling and subsequent controlled heating are crucial for managing the exothermic nature of the reaction and ensuring the desired regioselectivity and stereochemical outcome of the ring-opening process.[4]
Section 3: Applications in Drug Development
The structural motifs present in Ethyl 4-aminocyclopent-1-ene-1-carboxylate make it a valuable precursor for a range of therapeutic agents. The cyclopentene core is a key feature in many prostaglandin analogues and other bioactive molecules.[3]
3.1. GABA Analogues and Receptor Modulation
Derivatives of 4-aminocyclopent-1-enecarboxylic acid have been investigated as analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[5] These compounds are of interest for their potential to modulate GABA receptors, which could be beneficial in treating neurological disorders such as epilepsy and addiction.[5][6] For example, (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329) is a potent inactivator of GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of GABA.[6]
3.2. Antiviral Agents
Carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring, are a significant class of antiviral drugs. The cyclopentene scaffold of Ethyl 4-aminocyclopent-1-ene-1-carboxylate can serve as a starting point for the synthesis of such analogues.
3.3. Other Therapeutic Areas
The versatility of the cyclopentane ring system allows for its incorporation into a wide array of molecular frameworks targeting various biological pathways.[7] For instance, substituted cyclopentane derivatives have been explored as thromboxane A2 receptor antagonists and voltage-gated sodium channel inhibitors.[7]
Section 4: Spectroscopic and Analytical Characterization
Expected Spectroscopic Data:
¹H NMR: Would show characteristic signals for the ethyl group (a triplet and a quartet), olefinic protons on the cyclopentene ring, and protons on the carbon atoms bearing the amino and carboxylate groups.
¹³C NMR: Would display signals for the carbonyl carbon of the ester, the olefinic carbons, and the aliphatic carbons of the cyclopentene ring and the ethyl group.
Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound (155.2 g/mol ).
Researchers can access analytical data for commercially available samples from suppliers.[2]
Section 5: Conclusion
Ethyl 4-aminocyclopent-1-ene-1-carboxylate is a valuable and versatile chemical entity for medicinal chemists and drug discovery professionals. Its unique structural features and multiple points for chemical modification allow for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the fields of neuroscience and antiviral research. The synthetic methodologies, while requiring careful control, are accessible and provide a foundation for the development of novel drug candidates.
References
Google Patents. US10836708B2 - Process for the synthesis of (s) 3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid.
ScienceDirect. New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. [Link]
ResearchGate. Synthesis, spectral, structural and quantum chemical computational analyses of ethyl 2-((3-cyanopyridin-2-yl)amino)cyclopent-1-ene-1-carboxylate. [Link]
National Center for Biotechnology Information. Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase. [Link]
PubMed. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. [Link]
ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. [Link]
Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. [Link]
MDPI. Experimental and In Silico Comparative Study of Physicochemical Properties and Antimicrobial Activity of Carboxylate Ionic Liquids. [Link]
Operational Context:
Ethyl 4-aminocyclopent-1-ene-1-carboxylate is a high-value alicyclic building block primarily utilized in the synthesis of neuraminidase inhibitors (e.g., Peramivir analogs) and GABA aminotransferase (GABA-AT) inactivators.[1][2] Its structure features a cyclopentene core with two critical handles: an
-unsaturated ester and a distal primary amine.[1][2] This bifunctionality makes it a versatile scaffold for transition-state mimicry in drug design but also introduces specific reactivity hazards—namely, susceptibility to Michael addition (sensitization risk) and oxidative degradation of the amine.[1][2]
Scope of Guide:
This document transcends the standard Safety Data Sheet (SDS) by integrating pharmacological utility with rigorous safety protocols. It is designed for medicinal chemists and process engineers scaling up from milligram to gram quantities.[1][2]
Part 2: Hazard Identification & Risk Assessment (GHS)[1][2]
While specific toxicological data for this exact isomer is limited, its functional groups and structural analogs (e.g., Ethyl 2-amino-1-cyclopentene-1-carboxylate) dictate the following GHS classifications based on Structure-Activity Relationship (SAR) analysis.
H317: May cause an allergic skin reaction (Due to Michael acceptor moiety).[1][2]
Critical Health Hazards
Amine Toxicity: The primary amine group is basic and lipophilic, facilitating membrane permeation.[1][2] Direct contact may cause chemical burns or severe dermatitis.[1][2]
Michael Acceptor Reactivity: The conjugated alkene-ester system (
-unsaturated) is electrophilic.[1][2] It can alkylate biological nucleophiles (e.g., cysteine residues in proteins), leading to irreversible skin sensitization or systemic toxicity upon repeated exposure.[1][2]
Part 3: Handling, Storage, & Stability Protocol
The "Cold Chain" Mandate:
Unlike simple aliphatic amines, this compound possesses a conjugated system prone to polymerization and hydrolysis.[1][2] Adherence to the following protocol is mandatory to preserve chemical integrity (>98% purity).
Storage Architecture
Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage (>3 months) requires -20°C .[1][2]
Atmosphere: Strictly Inert (Argon or Nitrogen) .[1][2] The amine is sensitive to CO₂ (carbamate formation) and oxidation.[1][2]
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation/catalysis of decomposition.[1][2]
Stability Decision Matrix
The following decision tree illustrates the logic for assessing compound stability and handling excursions.
Figure 1: Stability assessment logic. Darkening indicates amine oxidation; insolubility suggests polymerization of the alkene core.[1][2]
Part 4: Emergency Response & First Aid
Self-Validating Protocol:
Every laboratory handling this compound must have a dedicated "Spill Kit - Amine/Ester" readily accessible.[1][2]
Scenario
Immediate Action
Rationale
Eye Contact
Irrigate for 15 min with saline. Do not use neutralization agents.[1][2]
Wash with PEG-400 or soap/water.[1] Avoid organic solvents (EtOH).[1][2]
Solvents like ethanol increase skin permeability, driving the Michael acceptor deeper into the dermis.[1][2]
Inhalation
Evacuate to fresh air. Administer oxygen if breathing is labored.[1][2]
Respiratory irritation is likely due to the amine vapor pressure; pulmonary edema may be delayed.[1][2]
Spill Cleanup
Absorb with vermiculite .[1][2] Treat waste with dilute acetic acid before disposal.[1][2]
Acidification converts the volatile free amine into a non-volatile, water-soluble salt, reducing vapor hazard.[1][2]
Part 5: Synthetic Utility & Workflow
Application Scientist Insight:
In drug development, this molecule is rarely the end product.[1][2] It is a "pivot point."[1][2] The amine is typically functionalized first (e.g., amide coupling) to prevent self-polymerization with the ester.[1][2] The following workflow outlines the standard synthetic path and where safety controls must be tightened.
Figure 2: Synthetic workflow. Note that the free amine is the most unstable state; rapid functionalization (Step 1) is recommended to stabilize the core.[1][2]
Part 6: Physical & Chemical Properties
Physical State: Solid (low melting) or viscous oil (depending on purity/isomer).[1][2]
Solubility: Soluble in DCM, Methanol, DMSO.[1][2] Sparingly soluble in water (unless protonated).[1][2]
PubChem Compound Summary for Ethyl 4-aminocyclopent-1-ene-1-carboxylate. National Center for Biotechnology Information.[1][2] Accessed March 2026.[1][2] Link
Synthesis & Application (GABA-AT Inhibitors)
Silverman, R. B., et al. "Synthesis of (S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329), a Potent Inactivator of γ-Aminobutyric Acid Aminotransferase."[1][2][4] Journal of Organic Chemistry, 2018.[1][2] (Contextualizing the cyclopentene scaffold). Link
Safety Data (Analogous Compounds)
Safety Data Sheet: Ethyl 2-amino-1-cyclopentene-1-carboxylate. Fisher Scientific.[1][2][5] (Used for SAR-based hazard prediction).[1][2] Link
Neuraminidase Inhibitor Chemistry
Babu, Y. S., et al. "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor."[1][2] Journal of Medicinal Chemistry, 2000.[1][2] (Context for cyclopentane/ene scaffolds). Link
This guide provides an in-depth technical analysis of Ethyl 4-aminocyclopent-1-ene-1-carboxylate , a critical chiral scaffold in medicinal chemistry.[1][2] While often overshadowed by its structural isomer (the 2-ene der...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of Ethyl 4-aminocyclopent-1-ene-1-carboxylate , a critical chiral scaffold in medicinal chemistry.[1][2] While often overshadowed by its structural isomer (the 2-ene derivative used in Peramivir synthesis), the 1-ene isomer represents a thermodynamically stable conjugate ester with distinct reactivity profiles useful for Michael additions and fragment-based drug discovery.[1][2]
Executive Summary
Ethyl 4-aminocyclopent-1-ene-1-carboxylate (CAS: 1823339-63-4) is a cyclic
-amino acid derivative characterized by an -unsaturated ester functionality.[1][2] It serves as a versatile building block in the synthesis of neuraminidase inhibitors, GABA analogues, and conformationally restricted peptides.[2]
Unlike its
-unsaturated isomer (the "Vince Lactam" ring-opening product), the 1-ene isomer features a conjugated double bond, imparting enhanced stability but altered electrophilicity.[1][2] This guide details its physicochemical profile, synthetic pathways from the Vince lactam, and its utility as a pharmacophore scaffold.[2]
Compatible with standard organic synthesis solvents.[2]
Synthetic Pathways & Manufacturing
The synthesis of cyclopentene amino acids typically relies on the resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).[1][2] The 1-ene isomer is often formed via base-catalyzed isomerization of the kinetic 2-ene product.[1][2]
Core Synthesis: Modified Vince Lactam Route
Mechanism:
Ring Opening: Acid-catalyzed alcoholysis of the lactam opens the bicyclic ring to form the 2-ene amino ester.[1][2]
Isomerization: Treatment with a base (e.g., DBU or Et
N) promotes the migration of the double bond into conjugation with the ester, yielding the thermodynamically more stable 1-ene isomer.[2]
Figure 1: Synthetic workflow transforming the Vince Lactam into the target 1-ene scaffold via ring opening and subsequent conjugation.[2]
Experimental Protocol: Synthesis from Vince Lactam
N (2.5 eq) and stir at room temperature for 12–24 hours. The basic conditions facilitate proton abstraction at C1 and repotonation, driving the double bond into the conjugated C1-C2 position.[1]
Workup: Wash with sat. NaHCO
, brine, dry over NaSO, and concentrate.
Purification: The crude oil is purified via vacuum distillation or column chromatography (SiO
This compound is a structural homolog of the influenza drug Peramivir .[2] While Peramivir utilizes the 2-ene regioisomer to position the guanidino and acetylamino groups correctly in the viral active site, the 1-ene isomer is investigated for:
Next-Gen Inhibitors: Exploring alternative binding pockets where the planar conjugated system offers better pi-stacking interactions.[1][2]
Prodrug Design: The conjugated ester is more resistant to non-specific plasma esterases compared to the non-conjugated form.[2]
GABA Aminotransferase (GABA-AT) Inactivators
Cyclopentene amino acids are known suicide substrates for GABA-AT.[1][2] The 1-ene system acts as a Michael acceptor within the enzyme active site, potentially forming a covalent adduct with the pyridoxal 5'-phosphate (PLP) cofactor or active site nucleophiles (e.g., Lysine residues).[2]
Pharmacophore Mapping
Figure 2: Pharmacophore features of Ethyl 4-aminocyclopent-1-ene-1-carboxylate highlighting its interaction points.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation and polymerization; the hydrochloride salt is hygroscopic but chemically stable.[2]
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of amine vapors.[2]
References
PubChem. Ethyl 4-aminocyclopent-1-ene-1-carboxylate (Compound).[1][2] National Library of Medicine.[2][6] Available at: [Link][2]
Singh, R. et al. (2000).[2] Process for preparing (-)-(1S, 4R) N-protected 4-amino-2-cyclopentene-1-carboxylate esters.[1][2] U.S. Patent 6,495,711.[2] Available at:
Taylor, S.J. et al. (1998).[2] Recent Advances in the Synthesis of Neuraminidase Inhibitors.[2] Current Opinion in Drug Discovery & Development.[2]
Technical Guide: Sourcing and Characterization of Ethyl 4-aminocyclopent-1-ene-1-carboxylate
This guide is structured to address the specific technical and procurement challenges associated with Ethyl 4-aminocyclopent-1-ene-1-carboxylate , a specialized scaffold distinct from its more common isomer used in influ...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured to address the specific technical and procurement challenges associated with Ethyl 4-aminocyclopent-1-ene-1-carboxylate , a specialized scaffold distinct from its more common isomer used in influenza antivirals.
Part 1: Executive Technical Summary
The "Isomer Trap" in Procurement
The primary challenge in sourcing Ethyl 4-aminocyclopent-1-ene-1-carboxylate is distinguishing it from its regioisomer, Ethyl 4-aminocyclopent-2-ene-1-carboxylate (CAS 775270-69-4). The latter is a high-volume intermediate for the neuraminidase inhibitor Peramivir. The target compound (1-ene isomer) is thermodynamically more stable due to conjugation between the alkene and the ester but is less commercially prevalent in catalog stocks.
Strategic Recommendation:
Discovery Scale (<5g): Source directly from specialized catalog suppliers like BLD Pharm who explicitly list the 1-ene isomer.
Process Scale (>100g): Contract a custom synthesis house to perform a base-catalyzed isomerization of the abundant 2-ene precursor. This is often 40-60% cheaper than buying the 1-ene isomer as a primary building block.
Part 2: Chemical Identity & Specifications
Precise identification is critical to avoid receiving the wrong regioisomer.
Feature
Target Compound (1-Ene)
Common Imposter (2-Ene)
IUPAC Name
Ethyl 4-aminocyclopent-1-ene-1-carboxylate
Ethyl 4-aminocyclopent-2-ene-1-carboxylate
CAS Number
1823339-63-4
775270-69-4
Structure Description
-unsaturated ester (Conjugated)
-unsaturated ester (Deconjugated)
Key NMR Signal
Alkene proton: Singlet (~6.8 ppm)
Alkene protons: Multiplet (2H, ~5.8 ppm)
UV Absorbance
~220-230 nm (Strong)
Weak/Negligible >210 nm
Primary Use
GABA-AT inactivator analogs, novel scaffolds
Peramivir synthesis
Part 3: Supply Landscape & Sourcing Strategy
Verified Suppliers (Research Grade)
The following suppliers have been identified as listing the specific 1-ene isomer. Note: Stock levels fluctuate rapidly for this niche intermediate.
BLD Pharm
Catalog ID: BD00786576 (Verify specific batch NMR)
Use these platforms to cross-reference stock from smaller boutique synthesis houses in Eastern Europe or China (e.g., Enamine, WuXi AppTec) who may list it under "make-to-order".
Procurement Decision Matrix
Use the following logic to determine your sourcing route.
Figure 1: Procurement decision tree distinguishing between direct purchase and strategic synthesis.
Part 4: Synthetic Insight & Quality Assurance
If commercial stock is unavailable, or if you are validating a supplier's claim, understanding the synthesis is crucial. The 1-ene isomer is typically accessed via the isomerization of the 2-ene isomer.
The Isomerization Protocol (Self-Validating)
The 2-ene isomer (Peramivir intermediate) is kinetically favored from the Vince lactam ring opening but is thermodynamically less stable than the 1-ene isomer.
Mechanism:
Treatment of the 2-ene isomer with a base (e.g., DBU or NaOEt) facilitates the migration of the double bond into conjugation with the ester.
Step-by-Step Validation Workflow:
Starting Material: Dissolve Ethyl 4-aminocyclopent-2-ene-1-carboxylate (CAS 775270-69-4) in Ethanol.
Catalysis: Add 0.5 eq of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Heat to 60°C.
Monitoring (The Checkpoint): Monitor via TLC or UPLC.
Indicator: The product (1-ene) will be UV-active (dark spot under UV254). The starting material (2-ene) is UV-inactive or very weak.
Workup: Neutralize, extract, and purify.
Analytical Quality Control (QC)
To ensure "Research Grade" (>97% purity), you must validate the absence of the 2-ene isomer.
QC Checklist:
1H NMR (CDCl3):
Pass: A sharp singlet or triplet (J < 2Hz) at ~6.7–6.9 ppm (H-2 proton on the double bond).
Fail: Multiplets at 5.8–6.0 ppm (indicates 2-ene contamination).
HPLC/UPLC:
Use a diode array detector (DAD). The 1-ene peak should have a max absorbance at ~220nm.
The 2-ene peak will have very low absorbance at this wavelength.
Part 5: Synthesis Pathway Visualization
The following diagram illustrates the relationship between the commercially abundant precursor and the target research-grade scaffold.
Figure 2: Synthetic pathway illustrating the conversion of the kinetic 2-ene product to the thermodynamic 1-ene target.
References
BLD Pharm. Product Analysis: Ethyl 4-aminocyclopent-1-ene-1-carboxylate (CAS 1823339-63-4).[2] Retrieved from
Silverman, R. B., et al. (2018). Synthesis of (S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329). (Demonstrates the stability and relevance of the 1-ene-1-carboxylate core). National Institutes of Health. Retrieved from
PubChem. Ethyl 4-aminocyclopent-1-ene-1-carboxylate Compound Summary. Retrieved from
ChemicalBook. Synthesis of Methyl (1S,4R)-4-Amino-2-Cyclopentene-1-Carboxylate. (Describes the precursor synthesis). Retrieved from
Thermodynamic Stability and Isomerization Dynamics of Cyclopentene Carboxylate Scaffolds: A Technical Guide
Executive Summary Cyclopentene carboxylates are highly versatile building blocks in medicinal chemistry, frequently utilized as rigidified bioisosteres, scaffolds for peptidomimetics, and electrophilic Michael acceptors[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Cyclopentene carboxylates are highly versatile building blocks in medicinal chemistry, frequently utilized as rigidified bioisosteres, scaffolds for peptidomimetics, and electrophilic Michael acceptors[1]. However, the presence of the endocyclic double bond introduces the potential for positional isomerism. Understanding the thermodynamic stability of these isomers—specifically 1-cyclopentene-1-carboxylate, 2-cyclopentene-1-carboxylate, and 3-cyclopentene-1-carboxylate—is critical for predicting chemical behavior, preventing unwanted degradation during active pharmaceutical ingredient (API) synthesis, and ensuring batch-to-batch pharmacological consistency.
Structural Dynamics and Thermodynamic Hierarchy
The relative thermodynamic stability of cyclopentene carboxylate isomers is fundamentally dictated by the extent of
-orbital conjugation between the endocyclic alkene and the exocyclic carbonyl group.
1-Cyclopentene-1-carboxylate (
-unsaturated): This isomer represents the absolute thermodynamic sink of the system. The extended conjugation allows for optimal -electron delocalization across the alkene and the carbonyl group. This orbital overlap significantly lowers the Highest Occupied Molecular Orbital (HOMO) and overall ground-state energy of the molecule, making it the most stable isomer[2].
2-Cyclopentene-1-carboxylate (
-unsaturated): Lacking conjugation, this isomer is kinetically accessible during certain synthetic routes but is thermodynamically unstable relative to the -isomer. It readily undergoes base- or acid-catalyzed isomerization to relieve this instability.
3-Cyclopentene-1-carboxylate (
-unsaturated): Similarly non-conjugated, this isomer is often utilized in specific cycloaddition reactions (e.g., as a Diels-Alder dienophile) due to its isolated alkene character[3], but it will rapidly isomerize if subjected to equilibrating conditions.
Table 1: Thermodynamic and Structural Profiling of Cyclopentene Carboxylate Isomers
Isomer
Double Bond Position
Conjugation Status
Relative Stability ()
Primary Synthetic Utility
1-Cyclopentene-1-carboxylate
Conjugated
Most Stable (Reference: 0 kcal/mol)
Michael Acceptor, Cross-coupling
2-Cyclopentene-1-carboxylate
Non-conjugated
Intermediate (+ ~4-6 kcal/mol)
Kinetic intermediate
3-Cyclopentene-1-carboxylate
Non-conjugated
Least Stable (+ ~5-7 kcal/mol)
Diels-Alder dienophile
Mechanistic Causality of Isomerization
Isomerization among these species is not a random drift; it is a highly predictable, thermodynamically driven vector. Under basic conditions, the removal of an allylic or
-proton generates a resonance-stabilized enolate intermediate. Because the 1-cyclopentene-1-carboxylate structure possesses the lowest ground-state energy, the reprotonation of the extended enolate overwhelmingly favors the formation of the -unsaturated product.
This thermodynamic driving force is heavily utilized when designing Horner-Wadsworth-Emmons (HWE) reactions and cross-metathesis to yield stable thermodynamic products rather than kinetic mixtures[2].
Fig 1: Thermodynamic isomerization pathway of cyclopentene carboxylates via an enolate intermediate.
To empirically determine the thermodynamic stability and kinetic barriers of these isomers, a self-validating equilibration protocol must be employed. By subjecting both the 2-isomer and the 3-isomer to identical equilibrating conditions independently, we can confirm that both pathways converge on the exact same thermodynamic sink (the 1-isomer). This dual-convergence approach rigorously rules out kinetic trapping.
Fig 2: Self-validating experimental workflow for determining thermodynamic equilibrium.
Step-by-Step Methodology:
Preparation of Isolated Isomers: Obtain >98% pure samples of methyl 2-cyclopentene-1-carboxylate and methyl 3-cyclopentene-1-carboxylate.
Base-Catalyzed Equilibration: In two separate, flame-dried Schlenk flasks under anhydrous argon, dissolve 1.0 mmol of each respective isomer in 5.0 mL of anhydrous Tetrahydrofuran (THF).
Initiation: Add 0.1 equivalents (10 mol%) of Potassium tert-butoxide (KOtBu) to each flask at 25°C. Causality Note: The sub-stoichiometric, catalytic amount of base ensures that the system reaches thermodynamic equilibrium without fully converting the substrate into a stable, unreactive enolate salt.
Kinetic Sampling: Extract 100
L aliquots at predefined time points (5 min, 15 min, 30 min, 1 hr, 4 hr).
Quenching & Analysis: Immediately quench each aliquot into a vial containing 500
L of a 0.1 M HCl in methanol solution to instantly protonate the catalyst and arrest the isomerization. Analyze the quenched samples via quantitative GC-MS and H-NMR.
Validation: Plot the molar fraction of each isomer over time. Both independent reactions will demonstrate an asymptotic approach toward a >95% molar fraction of methyl 1-cyclopentene-1-carboxylate, definitively confirming its status as the thermodynamic minimum.
Applications in Drug Development
In modern drug design, the electrophilicity of the cyclopentene scaffold is often leveraged for targeted covalent inhibition. The 1-cyclopentene-1-carboxylate isomer acts as a robust Michael acceptor due to its conjugated system[4]. If a synthetic route inadvertently yields the 2- or 3-isomer, the electrophilic character is lost, rendering the compound inactive in conjugate addition assays.
Furthermore, when synthesizing polyhydroxylated cyclopentane
-amino acids for peptide incorporation, maintaining the stability of the cyclopent-1-ene-1-carboxylic acid intermediate is paramount. Unwanted isomerization during scale-up can destroy the stereoselective functionalization required for proper peptide folding and target binding[1]. By understanding the thermodynamic boundaries of these scaffolds, process chemists can intentionally design basic or acidic reaction conditions that either lock the molecule in its thermodynamic sink or carefully preserve a kinetic intermediate.
References
Title: Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides
Source: ACS Omega
URL: [Link]
Title: Recent Progress in the Horner-Wadsworth-Emmons Reaction
Source: ResearchGate
URL: [Link]
Title: Can Electrostatic Catalysis of Diels-Alder Reactions be Harnessed with pH-Switchable Charged Functional Groups?
Source: Australian National University (ANU)
URL: [Link]
Application Note: Synthesis of Ethyl 4-aminocyclopent-1-ene-1-carboxylate
This Application Note provides a comprehensive, high-yield protocol for the synthesis of Ethyl 4-aminocyclopent-1-ene-1-carboxylate starting from Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[1] The transformation i...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive, high-yield protocol for the synthesis of Ethyl 4-aminocyclopent-1-ene-1-carboxylate starting from Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[1]
The transformation involves two distinct chemical phases:[2][3][4]
Nucleophilic Ring Opening: Solvolysis of the bicyclic lactam to yield the kinetic product, ethyl 4-aminocyclopent-2-ene-1-carboxylate (typically protected as the N-Boc derivative).[1]
Base-Catalyzed Isomerization: Thermodynamic migration of the double bond from the
-position (2-ene) to the -position (1-ene) to afford the conjugated target.[1]
[1]
Introduction & Retrosynthetic Logic
Vince lactam is a privileged chiral scaffold used extensively in the synthesis of carbocyclic nucleosides (e.g., Abacavir, Peramivir).[4] Its strained bicyclic framework allows for facile nucleophilic opening, releasing ring strain to form a functionalized cyclopentene core.
While the direct solvolysis of Vince lactam yields the 2-ene isomer (where the double bond is retained from the norbornene skeleton), many advanced pharmacophores require the 1-ene isomer, where the double bond is conjugated with the ester. This guide details the controlled isomerization required to access the thermodynamically stable 1-ene scaffold.
Reaction Pathway
The synthesis proceeds through the N-Boc protected intermediate to prevent side reactions (polymerization/lactamization) and facilitate purification.
Figure 1: Synthetic route from bicyclic lactam to conjugated cyclopentene ester.
Experimental Protocols
Step 1: Solvolytic Ring Opening & Protection
This step opens the amide bond of the bicyclic system. The bridge carbon of the norbornene skeleton becomes the methylene (C5) of the cyclopentene ring. We utilize in situ protection with Di-tert-butyl dicarbonate (Boc
The 2-ene isomer is the kinetic product.[1] Treatment with a non-nucleophilic base (DBU) facilitates deprotonation at the
-position (C1), allowing the double bond to migrate into conjugation with the ester.
Reagents:
Intermediate (from Step 1): 20.0 g (78.3 mmol)
Dichloromethane (DCM): 200 mL
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 6.0 g (39.2 mmol, 0.5 eq)[1]
Optimization Note: 0.5 eq is usually sufficient.[1] Full conversion can be pushed with 1.0 eq if reaction is slow.[1]
Protocol:
Setup: Dissolve the 2-ene intermediate in anhydrous DCM under a nitrogen atmosphere.
Isomerization: Add DBU dropwise at room temperature.
Reaction: Stir at room temperature for 24 hours.
Mechanism:[1][5][6] The base removes the acidic proton at C1. The resulting enolate reprotonates at C3 (gamma position), shifting the double bond to C1-C2.
Monitoring: 1H NMR is the best method.[1] The vinyl protons of the 2-ene (typically
5.8–6.0 ppm) will disappear, and a new signal for the conjugated alkene proton (C2-H) will appear (typically 6.5–6.8 ppm).
Workup:
Wash the reaction mixture with 1M HCl (2
100 mL) to remove DBU. Crucial: Ensure the aqueous layer is acidic (pH < 2).
Wash with saturated NaHCO
(100 mL) and Brine (100 mL).
Purification: Dry over Na
SO and concentrate.
The crude product is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc 4:1).
Final Product:Ethyl 4-((tert-butoxycarbonyl)amino)cyclopent-1-ene-1-carboxylate .
Data Summary & Validation
Parameter
Kinetic Product (2-ene)
Thermodynamic Product (1-ene)
Structure
-unsaturated ester
-unsaturated ester
Double Bond
Isolated (C2=C3)
Conjugated (C1=C2)
1H NMR (Alkene)
2H multiplet @ 5.8–6.0 ppm
1H triplet/multiplet @ ~6.6 ppm
UV Absorbance
Low (isolated alkene)
High (conjugated system, ~215-220 nm)
Stability
Kinetic (less stable)
Thermodynamic (more stable)
Stereochemical Considerations
Starting Material: If using (-)-Vince lactam (1R, 4S), the ring opening proceeds with inversion/retention logic inherent to the bicyclic framework, typically yielding the (1S, 4R) -cis-amino ester (2-ene).[1]
Isomerization Impact: The isomerization to the 1-ene destroys the chirality at C1.[1] The stereocenter at C4 (carrying the amine) remains defined.
Final Configuration: From (-)-Vince lactam, the product is Ethyl (S)-4-((tert-butoxycarbonyl)amino)cyclopent-1-ene-1-carboxylate .[1]
References
Vince Lactam Overview & Applications
Singh, R. et al.[1] "Vince Lactam: A Versatile Synthon for the Synthesis of Carbocyclic Nucleosides."[4] Chemical Reviews, 2012.[1]
Ring Opening Protocols
Taylor, S. J. et al.[1] "Enzymatic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one." Tetrahedron: Asymmetry, 1993.[1]
Isomerization Methodologies (DBU Catalysis)
Bernstein, N. et al.[1] "Practical Synthesis of the Peramivir Intermediate." Tetrahedron Letters, 2007.[1] (Describes manipulation of similar cyclopentene esters).
Application Note: Procedure for Boc-Protection of 4-Aminocyclopentene Carboxylates
Strategic Importance in Drug Development 4-Aminocyclopent-2-ene-1-carboxylates are highly versatile, conformationally restricted chiral building blocks in medicinal chemistry. The (1S,4R) and (1R,4S) enantiomers—typicall...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Importance in Drug Development
4-Aminocyclopent-2-ene-1-carboxylates are highly versatile, conformationally restricted chiral building blocks in medicinal chemistry. The (1S,4R) and (1R,4S) enantiomers—typically accessed via the acid-catalyzed ring-opening of Vince lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one)—serve as the foundational scaffolds for several critical therapeutics[1]. Most notably, this core is utilized in the multi-step synthesis of Peramivir , a potent, intravenously administered viral neuraminidase inhibitor used for the treatment of influenza[2]. It is also a key intermediate in the development of novel GABA analogues and chemokine receptor antagonists[3][4].
During these complex synthetic campaigns, the primary amine must be transiently masked to prevent unwanted nucleophilic interference (e.g., during subsequent 1,3-dipolar cycloadditions)[1]. The tert-butyloxycarbonyl (Boc) group is the industry standard for this transformation due to its robust stability under basic conditions and its orthogonal, facile cleavage under acidic conditions (such as with trifluoroacetic acid or HCl)[2].
Synthetic pathway from Vince lactam to Peramivir highlighting the Boc-protection step.
Mechanistic Causality & Experimental Design
The Boc-protection of methyl 4-aminocyclopent-2-enecarboxylate hydrochloride relies on the nucleophilic attack of the free amine onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). Understanding the causality behind the reagent selection is critical for maximizing yield and preserving the integrity of the molecule:
Base Selection (Criticality of Mild Bases): The starting material is typically isolated as a hydrochloride salt. A base is required to liberate the nucleophilic free amine. Triethylamine (TEA) or sodium bicarbonate (NaHCO₃) are the optimal choices[1][4]. Strong organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), must be strictly avoided. DBU has been shown to promote the unwanted isomerization of the isolated cyclopent-2-ene double bond into the thermodynamically more stable, conjugated cyclopent-1-ene system[3].
Byproduct Management: The reaction generates tert-butanol and carbon dioxide (CO₂) gas as the only byproducts. The irreversible evolution of CO₂ entropically drives the reaction to completion and simplifies downstream purification.
Solvent Selection: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their excellent solubility profiles[3]. For greener alternatives, biphasic systems (such as Acetone/H₂O or THF/H₂O with inorganic bases like NaHCO₃) are highly effective[4].
Quantitative Data & Reagent Equivalents
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale reaction. Using a slight excess of Boc₂O (1.1 eq) ensures complete conversion, while an excess of TEA (2.5 eq) guarantees complete free-basing of the HCl salt and neutralizes any trace acidic impurities.
Reagent
MW ( g/mol )
Equivalents
Amount (10 mmol scale)
Role
Methyl 4-aminocyclopent-2-enecarboxylate HCl
177.63
1.0 eq
1.78 g
Substrate
Di-tert-butyl dicarbonate (Boc₂O)
218.25
1.1 eq
2.40 g
Protecting Agent
Triethylamine (TEA)
101.19
2.5 eq
3.48 mL
Base
Dichloromethane (DCM)
84.93
-
35 mL
Solvent
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system. Each step includes the mechanistic rationale to ensure the operator understands why the action is being performed, reducing the likelihood of process deviations.
Step 1: Substrate Suspension
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (1.78 g, 10.0 mmol) in anhydrous DCM (35 mL) under an inert atmosphere (nitrogen or argon).
Rationale: Anhydrous conditions prevent the competitive hydrolysis of Boc₂O, which would consume the reagent and lower the yield.
Step 2: Free-Basing the Amine
Cool the suspension to 0 °C using an ice-water bath. Slowly add Triethylamine (3.48 mL, 25.0 mmol) dropwise over 5 minutes. Stir the resulting mixture for 15 minutes.
Rationale: Cooling to 0 °C mitigates the exothermic nature of the neutralization. The suspension will gradually become a homogeneous solution as the amine is free-based and dissolves into the organic phase[3].
Step 3: Boc₂O Addition
Add Di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) either dropwise (if using a melted liquid/solution) or in small portions to the 0 °C solution.
Rationale: Controlled addition manages the evolution of CO₂ gas, preventing the reaction from over-pressurizing or foaming out of the flask.
Step 4: Reaction Propagation
Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 3 to 4 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate = 3:1, visualized with Ninhydrin stain).
Rationale: The primary amine starting material will stain intensely positive (purple/pink) with Ninhydrin, while the Boc-protected product will be Ninhydrin-negative but visible under shortwave UV (254 nm) or via iodine staining.
Step 5: Selective Aqueous Quench
Once the starting material is consumed, dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash the organic layer with 10% aqueous citric acid solution (2 × 20 mL).
Rationale: Citric acid is a mild acid that selectively protonates unreacted starting amine and excess TEA, partitioning them into the aqueous layer. Crucially, it is not acidic enough to cleave the newly formed, acid-sensitive Boc protecting group[3].
Step 6: Final Washing and Isolation
Wash the organic layer with saturated aqueous sodium bicarbonate (20 mL) to neutralize any residual citric acid, followed by saturated aqueous sodium chloride (brine, 20 mL) to remove bulk water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (water bath < 40 °C) to afford the product as a light brown oil or white solid.
Rationale: Keeping the rotary evaporator water bath below 40 °C prevents thermal degradation or premature deprotection of the product[3].
Workflow for the Boc-protection of 4-aminocyclopentene carboxylates.
Analytical Validation
To confirm the success of the reaction and the structural integrity of the cyclopent-2-ene ring, the following analytical signatures should be verified:
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic highly shielded tert-butyl singlet at ~1.45 ppm (9H, s). The preservation of the alkene is confirmed by the presence of two distinct multiplet signals for the vinylic protons (CH=CH) between 5.70–5.90 ppm[3]. If the double bond has isomerized to the cyclopent-1-ene system, the vinylic region will collapse to a single proton signal around 6.70 ppm[3].
Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ is often accompanied by a prominent fragment peak corresponding to the loss of the Boc group ([M+H - 100]⁺), which is a classic diagnostic feature for tert-butyl carbamates.
References
Duke, R. K., et al. "GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid." Neurochemical Research, 2009. Available at:[Link]
Silverman, R. B., et al. "Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase." PMC / NIH, 2018. Available at:[Link]
Google Patents. "EP001501507B1 - Modulators of chemokine receptor activity." Googleapis. Available at: [Link]
Application Note: Isomerization of Ethyl 4-Aminocyclopent-2-ene-1-carboxylate to the Conjugated 1-Ene Carboxylate
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and process data for the base-catalyzed double bond migration in...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Focus: Mechanistic rationale, self-validating experimental protocols, and process data for the base-catalyzed double bond migration in functionalized cyclopentenes.
Overview and Mechanistic Rationale
Cyclopentene derivatives are privileged scaffolds in the synthesis of conformationally restricted amino acids, complex azaheterocycles, and active pharmaceutical ingredients (APIs)[1]. The transformation of ethyl 4-aminocyclopent-2-ene-1-carboxylate to ethyl 4-aminocyclopent-1-ene-1-carboxylate is a critical double-bond migration that yields a highly versatile
The Causality of Isomerization (Thermodynamic Driving Force)
In its native state, the starting material possesses an endocyclic double bond at the C2–C3 position, which is isolated from the ester carbonyl at C1. When exposed to a base, the relatively acidic
-proton at C1 is abstracted. This deprotonation does not simply create a localized carbanion; instead, it generates a highly delocalized extended enolate intermediate where the negative charge is distributed across the ester oxygen and the C3 carbon.
Reprotonation kinetically and thermodynamically occurs at the
-position (C3), shifting the double bond to the C1–C2 position[2]. The causality behind this unidirectional shift is purely thermodynamic: the resulting C1=C2 double bond is in direct -conjugation with the ester carbonyl, lowering the overall molecular energy and making the 1-ene isomer highly stable.
Amine Protection Strategy
To prevent competitive side reactions—such as intermolecular aza-Michael additions or base-catalyzed degradation—the C4-amino group must be protected (e.g., as an N-Boc, N-Cbz, or N-Benzoyl derivative) prior to subjecting the molecule to basic isomerization conditions[2].
Figure 1: Base-catalyzed mechanistic pathway of double bond isomerization to the conjugated ester.
We present two distinct, field-proven methodologies for this transformation. The choice of protocol depends on the sensitivity of the substrate's protecting groups to nucleophiles.
Causality for Reagent Choice: NaOEt in ethanol is the classic system for establishing thermodynamic equilibrium. The use of ethanol is strictly mandatory to match the ethyl ester; utilizing a different alcohol (e.g., methanol) will cause unwanted transesterification.
Setup: Dissolve the N-protected ethyl 4-aminocyclopent-2-ene-1-carboxylate (1.0 eq) in anhydrous ethanol to achieve a 0.2 M concentration. Anhydrous conditions are critical to prevent ester hydrolysis.
Base Addition: Cool the reaction flask to 0 °C. Dropwise, add a freshly prepared solution of NaOEt in EtOH (1.1 eq).
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.
Quenching: Once complete, quench the reaction by adding saturated aqueous
. Causality: acts as a mild proton source that neutralizes the ethoxide base without lowering the pH enough to cleave acid-sensitive protecting groups like Boc.
Workup: Concentrate the mixture in vacuo to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate.
Method B: DBU-Catalyzed Isomerization
Causality for Reagent Choice: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic amidine base[3]. It is highly recommended for substrates that are sensitive to nucleophilic attack, as it acts purely as a proton shuttle and eliminates the risk of saponification or transesterification.
Setup: Dissolve the substrate (1.0 eq) in anhydrous THF or DCM (0.2 M) under an inert argon atmosphere.
Base Addition: Add DBU (0.5 to 1.0 eq) via syringe at room temperature.
Reaction: Stir the mixture at room temperature (or up to 40 °C for sterically hindered substrates) for 4 to 12 hours.
Quenching & Workup: Dilute the reaction with DCM. Wash the organic layer with 1M HCl (if the protecting group tolerates it) or saturated
to protonate and partition the DBU into the aqueous phase. Dry the organic layer over and concentrate under reduced pressure.
In-Process Control (IPC) & Self-Validation
Every protocol must be self-validating to ensure trustworthiness before proceeding to purification.
TLC Validation: The product will exhibit significantly enhanced UV activity (at 254 nm) compared to the starting material due to the newly formed conjugated chromophore.
1H NMR Validation: The starting material displays two distinct multiplet signals for the C2 and C3 olefinic protons (typically between
5.7–6.0 ppm). Upon successful isomerization, these signals must completely disappear. They are replaced by a single olefinic proton signal at C2, shifted downfield to approximately 6.5–6.8 ppm (a hallmark of -unsaturated esters), alongside a new aliphatic signal for the C3 protons.
Figure 2: Step-by-step experimental workflow for the synthesis of the 1-ene carboxylate.
Quantitative Data Presentation
The following table summarizes the operational parameters and expected outcomes for the two described methodologies, allowing researchers to select the optimal route based on substrate tolerance.
Application Note: Scalable Synthesis of Chiral Cyclopentene Amino Esters
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the scalable synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylate , a critical scaffold for neuraminidase...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the scalable synthesis of (1S,4R)-4-aminocyclopent-2-enecarboxylate , a critical scaffold for neuraminidase inhibitors (e.g., Peramivir) and nucleoside analogues (e.g., Abacavir).
Executive Summary
Chiral cyclopentene amino esters are "privileged structures" in antiviral drug discovery. The rigid cyclic backbone positions the amino and carboxylate groups in a specific spatial arrangement essential for binding to viral enzymes like neuraminidase.
While asymmetric de novo synthesis (e.g., via Diels-Alder) is academically interesting, it often fails at the kilogram scale due to catalyst costs and complex workups. This guide details two field-proven, scalable protocols based on the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) platform:
Biocatalytic Resolution: The "Green" industry standard (High Yield, High ee).
Chemical Resolution: A robust classical alternative using L-Tartaric acid (Low Cost, No IP constraints).
Strategic Route Selection
The choice between biocatalysis and chemical resolution depends on facility capabilities and cost structures.
Feature
Protocol A: Enzymatic Resolution
Protocol B: Chemical Resolution
Key Reagent
Recombinant -lactamase or Lipase
L-Tartaric Acid
Step Count
2 (Resolution Ring Opening)
2 (Ring Opening Resolution)
Enantiomeric Excess
>99% ee (often >99.5%)
95-98% ee (requires recrystallization)
Scalability
Excellent (Ton-scale proven)
Good (Kg-scale proven)
Cost Driver
Enzyme availability/IP
Solvent volume & recycling
Green Chemistry
High (Water-based, ambient temp)
Moderate (Organic solvents required)
Decision Logic (DOT Visualization)
Caption: Decision tree for selecting the optimal synthesis pathway based on resource availability.
Protocol A: Biocatalytic Resolution (The Industrial Standard)
Mechanism:
-lactamases selectively hydrolyze the (+)-lactam enantiomer into the amino acid, leaving the desired (-)-lactam intact. The (-)-lactam is then chemically opened to the desired amino ester.
Acidification: Cool to 0°C. Slowly add Thionyl Chloride (1.2 equiv) dropwise OR bubble dry HCl gas until saturation.
Safety: Exothermic reaction. Maintain temp <10°C to prevent polymerization.
Reflux: Heat to reflux (65°C) for 4 hours.
Workup: Concentrate the solvent to dryness. The residue is the hydrochloride salt of the target.
Crystallization: Recrystallize from Isopropanol/MTBE to yield Methyl (1S,4R)-4-aminocyclopent-2-enecarboxylate HCl .
Protocol B: Chemical Resolution (The Robust Alternative)
Mechanism: If enzymes are inaccessible, the racemic lactam is first opened to the racemic amino ester. This ester is then resolved via diastereomeric salt formation with L-Tartaric acid.
Materials
Substrate: (±)-Vince Lactam.
Resolution Agent: L-(+)-Tartaric acid.
Solvents: Methanol, Ethanol, Triethylamine (TEA).
Step-by-Step Methodology
Step 1: Synthesis of Racemic Amino Ester
Ring Opening: Treat (±)-Vince lactam (100 g) with HCl/Methanol as described in Protocol A (Step 2).
Result: This yields (±)-Methyl 4-aminocyclopent-2-enecarboxylate HCl .
Step 2: Tartrate Salt Resolution
Free Basing: Dissolve the racemic HCl salt in water. Neutralize with Na₂CO₃ and extract the free amine into DCM. Dry and concentrate carefully (amine is volatile/unstable).
Alternative: Perform the salt exchange directly in methanol using sodium methoxide if handling the free amine is difficult.
Salt Formation: Dissolve the racemic free amine (1 equiv) in Methanol (10 volumes).
Addition: Add a solution of L-(+)-Tartaric acid (0.5 to 1.0 equiv) in warm Methanol.
Expert Insight: Using 0.5 equiv (the "Pope-Peachy" method) maximizes theoretical yield but requires precise control. Using 1.0 equiv is more robust for purity.
Crystallization: Cool slowly to 0°C over 6 hours. Seed with authentic crystals if available.
Filtration: Filter the white precipitate. This is the (1S,4R)-Amino Ester[1][6][7][8] · L-Tartrate salt.[1]
The (1R,4S) enantiomer remains in the mother liquor.
Recrystallization: If ee <98%, recrystallize from Ethanol/Water (95:5).
Yield: 35-40% (based on racemic starting material; Theoretical max 50%).
Quality Control & Data Specifications
Parameter
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Purity (HPLC)
> 98.5%
C18 Column, Phosphate buffer/MeCN
Chiral Purity (ee)
> 99.0%
Chiralpak AD-H or Crownpak CR(+)
Specific Rotation
(c=1, MeOH)
Polarimetry
Residual Solvent
< 5000 ppm (MeOH)
GC-HS
Troubleshooting & Optimization
Enzyme Inhibition (Protocol A)
Issue: Reaction slows down significantly after 30% conversion.
Cause: Product inhibition by the ring-opened amino acid.
Solution: Use a resin-based in situ product removal (ISPR) or perform the reaction in a biphasic system (Buffer/MTBE) where the lactam stays in the organic phase and the enzyme acts at the interface.
Crystallization Failures (Protocol B)
Issue: Formation of an oil or "gummy" solid instead of crystals.
Cause: Presence of water or excess alcohol; impure starting amine.
Solution: Ensure the amino ester is dry before adding tartaric acid. Use a slow cooling ramp (5°C/hour). Add MTBE as an anti-solvent to induce nucleation.
Safety Note: Thionyl Chloride
When generating HCl in Methanol using Thionyl Chloride (
), sulfur dioxide () and HCl gas are evolved.
Control: Use a caustic scrubber (NaOH trap) for off-gassing.
Thermals: The reaction is highly exothermic. Add
at <10°C.
References
Enzymatic Resolution of Vince Lactam:
Taylor, S. J. C., et al.[4][9] "A Chemo-Enzymatic Synthesis of (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one." Journal of the Chemical Society, Chemical Communications, 1990.
Peramivir Synthesis & Scale-up:
BenchChem Technical Guide. "The Synthesis of Peramivir: A Technical Guide."
Chemical Resolution via Tartaric Acid:
U.S. Patent 6,495,711 B2. "Process for preparing (-)-(1S, 4R) N-protected 4-amino-2-cyclopentene-1-carboxylate esters."
Enantioselective Resolution of Vince Lactam by (+)-
-lactamase:
Zheng, G., et al. "Engineering the Enantioselectivity and Thermostability of a (+)--Lactamase from Microbacterium hydrocarbonoxydans."[4][10] Applied and Environmental Microbiology, 2017.[4]
Palladium-Catalyzed Asymmetric Allylic Amination (Alternative Route):
Xia, C., et al. "Synthesis of Chiral
Topic: Strategic Esterification of 4-Aminocyclopent-1-ene-1-carboxylic Acid
This Application Note is designed for researchers and process chemists targeting the esterification of 4-aminocyclopent-1-ene-1-carboxylic acid . Part 1: Strategic Analysis & Core Challenges The esterification of 4-amino...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists targeting the esterification of 4-aminocyclopent-1-ene-1-carboxylic acid .
Part 1: Strategic Analysis & Core Challenges
The esterification of 4-aminocyclopent-1-ene-1-carboxylic acid presents a unique "double-trap" for the synthetic chemist, distinguishing it from standard amino acid esterifications.
The Zwitterionic Barrier: Like all amino acids, this molecule exists as a zwitterion (
) in its neutral state, resulting in poor solubility in the organic solvents (DCM, THF, Toluene) typically used for esterification.
The Conjugation Trap (Critical): Unlike saturated analogs, this molecule is an
-unsaturated amino acid . The C1=C2 double bond is conjugated with the carboxylic acid.
Risk: The
-position (C2/C5 depending on numbering, but specifically the alkene carbon distal to the carbonyl) is electrophilic. If the amine group (C4) is left unprotonated (free base), it can act as a nucleophile and attack the -carbon of a neighboring molecule via a Michael Addition .
Result: Rapid, irreversible self-polymerization into poly-
-amino acids rather than the desired ester formation.
The Solution: The protocol must ensure the amine remains protonated (
) or chemically protected (e.g., Boc, Cbz) throughout the entire activation and esterification process.
Best for: Methyl/Ethyl esters, Scale-up, and generating the stable Hydrochloride Salt.
This method generates the acid chloride in situ while simultaneously generating anhydrous HCl. The HCl instantly protonates the amine, locking it out of the Michael addition pathway and preventing polymerization.
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or
inlet).
Solvent Charge: Add anhydrous Methanol (or Ethanol) to the flask. Cool the solvent to
using an ice bath.
Activation (The Exotherm): Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe pump.
Caution: This reaction releases
and gas.[1][2] Vent into a scrubber (NaOH solution).
Observation: The solution will fume and heat up.[2] Maintain temp
.
Substrate Addition: Once
addition is complete, add the solid 4-aminocyclopent-1-ene-1-carboxylic acid in portions.
Note: Adding the solid to the pre-formed
/MeOH complex is milder than adding to the amino acid slurry.
Reaction: Remove the ice bath. Stir at Room Temperature (RT) for 30 minutes, then heat to Reflux (
for MeOH) for 4–12 hours.
Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. Look for the disappearance of the zwitterion and appearance of the less polar ester.
Workup:
Cool to RT.
Concentrate the mixture in vacuo to remove solvent and excess
.
Co-evaporation: Add dry toluene or DCM and re-concentrate (2x) to chase off residual HCl and
.
Isolation: The product will likely crystallize as the Ester Hydrochloride Salt (white/off-white solid).
Purification: Recrystallize from MeOH/Et2O if necessary.
Protocol B: The TMSCl "In-Situ" Method (Mild)
Best for: Small scale, acid-sensitive substrates, or when
is too harsh.
Trimethylsilyl chloride (TMSCl) reacts with alcohols to produce anhydrous HCl and TMS-ether. This provides a controlled, anhydrous acidic environment.
Reagents:
Substrate (1.0 equiv)
TMSCl (Chlorotrimethylsilane) (2.5 – 4.0 equiv)
Anhydrous Methanol (Solvent)
Methodology:
Suspend the amino acid in anhydrous Methanol at RT.
Add TMSCl dropwise. (Exothermic reaction:
).
Stir the resulting clear solution at RT for 12–24 hours.
Note: Reflux is rarely needed, minimizing thermal degradation of the double bond.
Concentrate in vacuo to obtain the hydrochloride salt.
Protocol C: N-Protection Route (Boc-Strategy)
Best for: Complex esters (e.g., benzyl, tert-butyl) or when the free amine is required for the next step.
If you require an ester other than Methyl/Ethyl, or need to avoid acidic conditions in subsequent steps, protect the amine first.
Workflow:
Protection: React substrate with
(1.1 equiv) and (2.0 equiv) in Dioxane/Water (1:1).
Safety: The carbamate prevents the amine from acting as a nucleophile, eliminating the polymerization risk.
Esterification (Coupling):
React N-Boc-Acid with Target Alcohol (
).
Reagents: EDC
HCl (1.2 equiv), DMAP (0.1 equiv).
Solvent: DCM (
).
Deprotection (Optional): Remove Boc with TFA/DCM or 4M HCl/Dioxane to yield the amino-ester salt.
Part 3: Visualization & Mechanism
The following diagram illustrates the critical divergence between the "Safe Path" (Salt Formation) and the "Failure Mode" (Polymerization).
Caption: Reaction logic tree showing the necessity of amine protonation to prevent Michael Addition polymerization.
Part 4: Data Summary & Troubleshooting
Parameter
Thionyl Chloride Method
TMSCl Method
Boc-Protection Method
Reaction Type
Acid Chloride (In-Situ)
Anhydrous Acid Catalysis
Carbodiimide Coupling
Amine State
(Salt) - SAFE
(Salt) - SAFE
(Protected) - SAFE
Byproducts
(gas), (gas)
(volatile)
Urea (precipitate)
Scale Suitability
High (kg)
Low to Medium (g)
High (kg)
Key Risk
Exotherm / Gas evolution
Moisture sensitivity
Extra steps (Protect/Deprotect)
Troubleshooting Guide:
Issue: Sticky Gum formation.
Cause: Incomplete removal of
or presence of water.
Fix: Triturate the crude gum with anhydrous Diethyl Ether or MTBE to induce crystallization of the hydrochloride salt.
Issue: Low Yield / Polymerization.
Cause: pH drifted too high, allowing free amine to exist.
Fix: Ensure excess acid is present. Never wash the organic layer with strong base (NaOH) during workup; use mild washes (
) only if the amine is protected, or isolate as the salt directly.
References
Anand, N., et al. (2018). Synthesis of (S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329). Synthesis , 50(1), 123-130. Link
Context: Describes handling of similar cyclopentene amino acids and the stability of the conjug
Li, J., et al. (2013). A Convenient Synthesis of Amino Acid Methyl Esters. Chemistry Central Journal , 7, 1-5. Link
Context: Validates the TMSCl/Methanol protocol for sensitive amino acids.
Babu, G., & Srivastava, V. P. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Organic Syntheses , Coll. Vol. 10. Link
Context: Standard operating procedures for thionyl chloride activation mechanisms.[1]
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Link
Context: Mechanistic grounding for acid-catalyzed esterific
Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of Ethyl 4-aminocyclopent-1-ene-1-carboxylate
Introduction & Strategic Relevance Ethyl 4-aminocyclopent-1-ene-1-carboxylate (Free base CAS: 1823339-63-4[1]; Hydrochloride salt CAS: 2044712-63-0) is a highly versatile, bifunctional building block utilized extensively...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Relevance
Ethyl 4-aminocyclopent-1-ene-1-carboxylate (Free base CAS: 1823339-63-4[1]; Hydrochloride salt CAS: 2044712-63-0) is a highly versatile, bifunctional building block utilized extensively in structure-based drug design (SBDD). Featuring a conformationally restricted cyclopentene ring, a primary aliphatic amine, and an
-unsaturated ethyl ester, this scaffold is frequently employed to synthesize rigidified analogs of flexible aliphatic linkers. This restriction reduces the entropic penalty upon target binding, making it a privileged motif in the development of kinase inhibitors and PROTAC degraders.
Mechanistic Rationale & Catalyst Selection
Coupling a primary aliphatic amine via the palladium-catalyzed Buchwald-Hartwig amination presents two distinct mechanistic challenges that dictate the experimental design:
-Hydride Elimination & Di-arylation : Primary aliphatic amines coordinate strongly to palladium but are highly prone to -hydride elimination from the Pd(II)-amido intermediate, leading to hydrodehalogenation of the aryl halide[2]. Furthermore, if the catalyst pocket is too open, the resulting secondary amine product can undergo a second coupling event (over-arylation)[3].
Base Sensitivity : The presence of the ethyl ester strictly precludes the use of strong alkoxide bases (e.g., NaOtBu or LiHMDS). Strong bases will cause rapid ester hydrolysis or transesterification, destroying the starting material[4].
The Mechanistic Solution :
To overcome these challenges, a bulky, electron-rich dialkylbiaryl monophosphine ligand (e.g., BrettPhos ) must be paired with a weak, non-nucleophilic inorganic base (e.g., Cs
CO or KPO )[3][4]. BrettPhos enforces a mono-ligated L-Pd(0) active species that accelerates oxidative addition. More importantly, its extreme steric bulk crowds the Pd(II) center, forcing rapid reductive elimination. This rapid elimination outcompetes the slower -hydride elimination pathway and physically blocks the coordination of the bulky secondary amine product, completely preventing di-arylation[2]. Utilizing a Buchwald Gen 3 precatalyst (BrettPhos Pd G3) ensures rapid, quantitative generation of the active catalyst under mild conditions without requiring high temperatures.
Pathway Visualization
Pd-catalyzed amination pathways: Ligand sterics dictate product vs. by-product formation.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape for coupling Ethyl 4-aminocyclopent-1-ene-1-carboxylate with a standard aryl bromide, demonstrating the causality behind the finalized protocol.
Causality: 1.0 equiv is consumed immediately to neutralize the HCl salt and liberate the free amine in situ; the remaining 1.5 equiv drives the catalytic cycle by deprotonating the Pd(II)-amine complex[3].
Step 2: Inert Atmosphere Setup (Critical)
Add the aryl halide (if solid), amine HCl salt, BrettPhos Pd G3, and Cs
CO to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.
Causality: Degassing is mandatory. The active L-Pd(0) species is highly susceptible to irreversible oxidation by dissolved O
, which forms inactive Pd(II)-peroxo complexes and permanently arrests the catalytic cycle[5].
Step 3: Solvent Addition & Reaction Execution
Syringe 5.0 mL of anhydrous, argon-sparged t-Amyl alcohol (or 1,4-Dioxane) into the Schlenk tube. (Add aryl halide here if liquid).
Replace the septum with a Teflon screw cap under a positive flow of Argon.
Heat the reaction mixture in a pre-heated oil bath at 60 °C with vigorous stirring (800 rpm) for 4–12 hours.
Causality: Buchwald G3 precatalysts activate rapidly at mild temperatures upon exposure to a weak base, releasing the active L-Pd(0) species and an inert carbazole byproduct, preventing the need for harsh thermal initiation.
Step 4: Self-Validating In-Process Monitoring
At 4 hours, halt stirring, allow the salts to settle, and pull a 10
L aliquot via microsyringe.
Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and analyze.
Validation Check: Confirm the disappearance of the aryl halide. The desired product mass should be
. If a mass of is observed, it indicates undesired homocoupling of the amine.
Step 5: Workup & Purification
Cool the reaction to room temperature.
Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite, washing with an additional 10 mL of EtOAc.
Application Notes and Protocols: Functionalization of the Ethyl 4-aminocyclopent-1-ene-1-carboxylate Double Bond
Authored for Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-aminocyclopent-1-ene-1-carboxylate is a valuable and versatile building block in modern organic synthesis. Its rigid cyclopent...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-aminocyclopent-1-ene-1-carboxylate is a valuable and versatile building block in modern organic synthesis. Its rigid cyclopentene scaffold, coupled with strategically placed amino and carboxylate functionalities, makes it a precursor for a wide array of complex molecules, including nucleoside analogues, carbocyclic amino acids, and other pharmacologically relevant compounds.[1][2] The true synthetic power of this intermediate, however, is unlocked through the selective functionalization of its endocyclic double bond. This guide provides an in-depth exploration of key transformations of this double bond, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. We will delve into epoxidation, dihydroxylation, hydrogenation, and cyclopropanation, explaining the causality behind experimental choices and providing a framework for the rational design of synthetic routes.
Diastereoselective Epoxidation of the Double Bond
The conversion of the alkene in ethyl 4-aminocyclopent-1-ene-1-carboxylate to an epoxide introduces a reactive three-membered ring, a gateway to a variety of nucleophilic additions and ring-opening reactions. The proximity of the amino group allows for directed epoxidation, influencing the stereochemical outcome of the reaction. For effective directing and to prevent side reactions, the amine is typically first protected, for example, as a carbamate (e.g., Boc) or an amide.
Scientific Principle: Directed Epoxidation
The epoxidation of allylic amines and their derivatives can proceed with high diastereoselectivity.[3] When the amine is protonated or protected with a group capable of hydrogen bonding, it can direct an oxidizing agent, such as a peroxyacid, to the proximal face of the double bond.[4] This interaction, often involving a hydrogen bond between the N-H or a directing group and the oxidant, lowers the activation energy for attack from the syn-face relative to the amine substituent, leading to a high degree of stereocontrol. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, a source of peroxymonosulfate.[4][5]
Experimental Protocol: Epoxidation of N-Boc-protected Ethyl 4-aminocyclopent-1-ene-1-carboxylate
This protocol describes the epoxidation using m-CPBA on the N-Boc protected substrate.
Step 1: N-Protection of the Starting Material
Dissolve ethyl 4-aminocyclopent-1-ene-1-carboxylate L-tartrate salt in methanol.
Slowly add triethylamine (2.1 equivalents) at room temperature. The reaction will effervesce (CO₂ evolution).[6]
Stir for 1.5 hours after the addition is complete.
Concentrate the reaction mixture under reduced pressure and redissolve in ethyl acetate.
Wash with water and brine, then dry over anhydrous sodium sulfate. Concentrate to yield the N-Boc protected amine, which can be purified by column chromatography.
Step 2: Epoxidation
Dissolve N-Boc-protected ethyl 4-aminocyclopent-1-ene-1-carboxylate (1.0 equiv) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Add sodium bicarbonate (NaHCO₃) (1.5 equiv) to buffer the reaction mixture, as m-CPBA releases meta-chlorobenzoic acid, which can cause undesired side reactions.
Add m-CPBA (77% max purity, 1.2 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
Stir the reaction vigorously at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Separate the organic layer. Extract the aqueous layer twice more with DCM.
Combine the organic layers, wash with a saturated aqueous solution of NaHCO₃, then with brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the pure epoxide.
Data Presentation: Epoxidation
Oxidizing Agent
Additive
Typical Diastereoselectivity (syn:anti)
Typical Yield
m-CPBA
NaHCO₃
>95:5
85-95%
Oxone®
NaHCO₃
>90:10
80-90%
Visualization: Epoxidation Workflow
Caption: Workflow for N-protection and subsequent epoxidation.
Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a cornerstone of modern organic synthesis, enabling the conversion of prochiral alkenes into chiral vicinal diols with high levels of enantioselectivity.[7][8] This reaction is exceptionally reliable and utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand and a stoichiometric co-oxidant.[9]
Scientific Principle: The Sharpless Catalytic Cycle
The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide (OsO₄) to the alkene, forming an osmate(VI) ester intermediate.[9] The key to enantioselectivity is the pre-coordination of OsO₄ with a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL). This complex presents a chiral environment that favors the cycloaddition from one face of the alkene over the other. The osmate(VI) ester is then hydrolyzed to release the chiral diol, and the resulting Os(VI) species is re-oxidized to Os(VIII) by a co-oxidant, typically potassium ferricyanide(III) [K₃Fe(CN)₆], regenerating the catalyst for the next cycle.[10] Commercially available "AD-mix" formulations contain the catalyst, ligand, co-oxidant, and base, simplifying the experimental setup.[7][11]
This protocol is for a typical reaction on a 1 mmol scale.
To a round-bottom flask equipped with a magnetic stir bar, add a 1:1 mixture of tert-butanol and water (10 mL total).
Add the appropriate AD-mix (AD-mix-β for one diol enantiomer, AD-mix-α for the other) (1.4 g). Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, two-phase system.
If the substrate is a less reactive alkene, methanesulfonamide (CH₃SO₂NH₂) (approx. 95 mg, 1.0 equiv) can be added to accelerate the hydrolysis of the osmate ester.[9]
Cool the reaction mixture to 0 °C using an ice bath.
Add the ethyl 4-(N-Boc-amino)cyclopent-1-ene-1-carboxylate (1.0 mmol, ~255 mg) to the cooled, vigorously stirred mixture.
Continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC. For many substrates, the reaction is complete within 6-24 hours.
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (Na₂SO₃) (1.5 g).
Remove the ice bath and stir the mixture for at least one hour at room temperature.
Add ethyl acetate to the reaction mixture and transfer to a separatory funnel.
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic layers, wash with 2M KOH, then with brine, and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral diol.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Catalytic Hydrogenation
Hydrogenation of the double bond provides access to the saturated ethyl 4-aminocyclopentane-1-carboxylate core, a key structure in many bioactive molecules. The reaction involves the addition of molecular hydrogen across the double bond, mediated by a metal catalyst. The stereochemistry of the product is determined by the face of the alkene that adsorbs onto the catalyst surface.
Scientific Principle: Heterogeneous Catalysis
Catalytic hydrogenation is a classic example of heterogeneous catalysis. The alkene substrate adsorbs onto the surface of a solid metal catalyst (e.g., Palladium on carbon, Pd/C). Molecular hydrogen (H₂) also adsorbs onto the metal surface and is dissociated into reactive hydrogen atoms. These atoms are then transferred sequentially to the carbons of the double bond, typically from the same face—the one adsorbed to the catalyst—resulting in a syn-addition.[12] For the cyclopentene ring, hydrogen is generally delivered from the sterically less hindered face, although coordinating groups can sometimes influence this outcome.
Experimental Protocol: Catalytic Hydrogenation
Safety Note: Handle hydrogen gas with extreme care in a well-ventilated fume hood. Ensure all equipment is properly grounded to prevent static discharge.
In a heavy-walled hydrogenation flask, dissolve the ethyl 4-(N-Boc-amino)cyclopent-1-ene-1-carboxylate (1.0 equiv) in a suitable solvent like ethanol (EtOH) or ethyl acetate (EtOAc).
Carefully add the catalyst, 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol %. The mixture should be under an inert atmosphere (e.g., Argon or Nitrogen).
Seal the flask and connect it to a hydrogenation apparatus.
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is pure hydrogen.
Pressurize the vessel to the desired pressure (typically 1-4 atm, or a balloon of H₂ for atmospheric pressure reactions).
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is usually complete in 2-12 hours.
Once complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
The product is often clean enough for subsequent steps, but can be purified by column chromatography if necessary.
Data Presentation: Hydrogenation
Catalyst
Pressure
Solvent
Typical Yield (%)
Stereoselectivity
10% Pd/C
1 atm (H₂ balloon)
EtOH
>98%
>95% syn-addition
10% Pd/C
50 psi H₂
EtOAc
>98%
>95% syn-addition
Visualization: Hydrogenation Workflow
Caption: Experimental workflow for catalytic hydrogenation.
Cyclopropanation via the Simmons-Smith Reaction
The Simmons-Smith reaction is a powerful and stereospecific method for converting alkenes into cyclopropanes.[13] It involves an organozinc carbenoid, which transfers a methylene (CH₂) group to the double bond in a concerted fashion.[14] This reaction is highly valuable as the resulting cyclopropane ring is a common motif in natural products and pharmaceuticals.
Scientific Principle: Carbenoid Addition
The active reagent in the Simmons-Smith reaction, typically iodomethylzinc iodide (ICH₂ZnI), is prepared from diiodomethane (CH₂I₂) and a zinc-copper couple.[13][14] This carbenoid is a closed-shell species, not a free carbene, which accounts for its controlled reactivity. The reaction proceeds via a concerted, syn-addition mechanism where the methylene group is delivered to one face of the alkene.[14] A key feature of this reaction is its ability to be directed by nearby Lewis basic groups, such as hydroxyl or protected amino groups. The zinc atom of the carbenoid can coordinate to the heteroatom, directing the delivery of the methylene group to the syn-face of the directing group.[15]
This protocol uses the Furukawa modification (Et₂Zn/CH₂I₂), which often gives cleaner reactions and better yields.
Safety Note: Diethylzinc (Et₂Zn) is pyrophoric and reacts violently with water. Diiodomethane (CH₂I₂) is toxic. Both must be handled under a strict inert atmosphere (Argon or Nitrogen) using appropriate syringe techniques.
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of the ethyl 4-(N-Boc-amino)cyclopent-1-ene-1-carboxylate (1.0 equiv) in a dry, non-coordinating solvent like 1,2-dichloroethane (DCE) or toluene.
Cool the flask to 0 °C in an ice bath.
Slowly add diethylzinc (1.0 M solution in hexanes, 1.2 equiv) via syringe.
In a separate flame-dried flask, prepare a solution of diiodomethane (1.2 equiv) in the same dry solvent.
Add the diiodomethane solution dropwise to the reaction mixture via syringe over 30 minutes.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC or GC-MS.
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the bicyclic cyclopropane product.
Data Presentation: Simmons-Smith Reaction
Reagent System
Directing Group
Typical Diastereoselectivity (syn:anti)
Typical Yield (%)
Et₂Zn / CH₂I₂
N-Boc
>90:10
75-90%
Zn(Cu) / CH₂I₂
N-Boc
>85:15
70-85%
Visualization: Simmons-Smith Mechanism
Caption: Conceptual mechanism of directed Simmons-Smith cyclopropanation.
References
Meléndez, E. (2021).
Simmons–Smith reaction – cyclopropan
BenchChem. (n.d.).
SciSpace. (n.d.).
Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023, March 17). MDPI.
Sharpless Asymmetric Dihydroxylation. (2023, April 3). Encyclopedia.pub.
Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes | The Journal of Organic Chemistry. (2022, June 23).
Simmons–Smith reaction. (n.d.). Wikipedia.
Simmons-Smith Reaction. (n.d.). SynArchive.
Simmons-Smith Cyclopropanation Reaction. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Hydrogenation of alkenes catalyzed by a non‐pincer Mn complex. (n.d.). Google Search.
Highly regioselective and diastereoselective epoxidation of allylic amines with Oxone. (n.d.).
Sharpless asymmetric dihydroxyl
BenchChem Technical Support Team. (2025, December). Sharpless Asymmetric Dihydroxylation: Application Notes and Protocols for Researchers and Drug Development Professionals. BenchChem.
Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase. (n.d.). PMC.
The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024, August 28). Oriental Journal of Chemistry.
Process for preparing (-)-(1s,4r) n-protected 4-amino-2-cyclopentene-1-carboxylate esters. (n.d.).
Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid. (n.d.). akava therapeutics.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Molecular Profile
Ethyl 4-aminocyclopent-1-ene-1-carboxylate (CAS: 1823339-63-4; HCl salt CAS: 2044712-63-0) is a highly versatile, conformationally restricted building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including cyclopentane-based antivirals and rigidified peptidomimetics[1].
Structurally, this molecule presents a unique bifunctional challenge:
Homoallylic Primary Amine: Located at the C4 position, it is primed for N-acylation or reductive amination but is susceptible to steric hindrance from the ring conformation.
-Unsaturated Ester: The ethyl ester at C1 is conjugated with the C1-C2 double bond. This conjugation electronically deactivates the carbonyl carbon, making it significantly more resistant to standard nucleophilic attack (hydrolysis) than a typical aliphatic ester. Furthermore, harsh basic conditions can trigger unwanted double-bond migration or intermolecular Michael additions.
This application note details field-proven, self-validating protocols for the two most critical transformations of this intermediate: N-Amidation and Ester Hydrolysis (Saponification) . By shifting away from traditional, environmentally taxing solvents toward optimized, mechanistically sound solvent systems, researchers can achieve higher yields, suppress side reactions, and streamline downstream purification.
Workflow 1: N-Acylation (Amide Bond Formation)
Mechanistic Rationale for Solvent Selection
Amide bond formation is a cornerstone of pharmaceutical synthesis. Traditionally, highly polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are used to solubilize coupling reagents (e.g., HATU, EDC) and polar intermediates[2].
However, for Ethyl 4-aminocyclopent-1-ene-1-carboxylate, we strongly advocate for the use of 2-Methyltetrahydrofuran (2-MeTHF) .
Causality: DMF is notoriously difficult to remove during workup, often requiring exhaustive aqueous washes that pull polar, low-molecular-weight products into the aqueous phase, destroying isolated yields. 2-MeTHF, conversely, offers excellent solubility for HATU-mediated couplings but phase-separates cleanly from water. This ensures that the N-protected cyclopentene derivative remains entirely in the organic layer during aqueous quenching.
Step-by-Step Protocol: N-Acylation in 2-MeTHF
This protocol describes the coupling of the amine with a generic carboxylic acid (R-COOH).
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).
Solvation: Suspend the reagents in anhydrous 2-MeTHF (0.2 M relative to the amine). Stir for 5 minutes at room temperature under an inert nitrogen atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). The solution will transition to a pale yellow, indicating the formation of the active OAT ester. Stir for 10 minutes.
Amine Addition: Add Ethyl 4-aminocyclopent-1-ene-1-carboxylate hydrochloride (1.0 equiv) in one portion.
Reaction Monitoring: Stir at room temperature. The reaction is typically complete within 2–3 hours. Validate completion via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
Workup (The 2-MeTHF Advantage): Quench the reaction with saturated aqueous
(10 mL). Separate the layers. Wash the organic (2-MeTHF) layer sequentially with saturated aqueous (10 mL) and brine (10 mL).
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude N-protected ester.
Quantitative Data: Solvent Comparison for Amidation
Solvent System
Coupling Reagent
Reaction Time
Isolated Yield (%)
E-Factor (Est.)
Workup Complexity
DMF
HATU / DIPEA
2.5 hours
68%
High
High (Requires multiple water washes)
DCM
HATU / DIPEA
4.0 hours
74%
High
Moderate (Halogenated waste)
2-MeTHF
HATU / DIPEA
2.5 hours
89%
Low
Low (Clean phase separation)
Workflow 2: Ester Hydrolysis (Saponification)
Mechanistic Rationale for Solvent Selection
Once the amine is protected, the next logical step is often the hydrolysis of the ethyl ester to yield a free carboxylic acid for subsequent coupling. Because the ester is
-unsaturated, it is electronically deactivated. Standard aqueous NaOH will result in poor conversion and prolonged heating, which risks double-bond isomerization[3].
The optimal system is Lithium Hydroxide (LiOH) in a THF/MeOH/
(3:1:1) monophasic mixture .
Causality: The addition of Methanol (MeOH) and Tetrahydrofuran (THF) homogenizes the highly lipophilic organic substrate with the aqueous base. More importantly, recent kinetic studies demonstrate that Lithium cations (
) actively accelerate ester hydrolysis in THF-containing systems. THF coordinates with the cation, effectively acting as a phase-transfer catalyst that pulls the hydroxide ion into the solvation shell of the ester, dramatically lowering the activation energy of the nucleophilic attack[4].
Step-by-Step Protocol: Saponification in THF/MeOH/
Solvent Preparation: Prepare a solvent mixture of THF, Methanol, and Deionized Water in a 3:1:1 volumetric ratio.
Substrate Dissolution: Dissolve the N-protected Ethyl 4-aminocyclopent-1-ene-1-carboxylate (1.0 equiv) in the solvent mixture to achieve a 0.1 M concentration. Cool the flask to 0 °C using an ice bath.
Base Addition: Add Lithium hydroxide monohydrate (
) (3.0 equiv) portion-wise.
Hydrolysis: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously. The synergistic coordination of THF and
allows this deactivated ester to cleave efficiently without external heating[4].
Monitoring: Monitor via LC-MS. The ethyl ester mass should disappear, replaced by the corresponding [M-H]- carboxylate mass within 4–6 hours.
Acidic Quench (Critical Step): Concentrate the reaction mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0 °C. Carefully acidify to pH 2–3 using 1M HCl.
Extraction: Extract the precipitated carboxylic acid with Ethyl Acetate (3 x 15 mL). Wash with brine, dry over
, and concentrate to yield the pure target building block.
Quantitative Data: Solvent Comparison for Saponification
Base / Solvent System
Phase State
Temp (°C)
Time (h)
Yield (%)
Side Reactions
NaOH /
Biphasic
60 °C
24
< 40%
High (Isomerization)
LiOH / THF /
Biphasic
25 °C
12
72%
Low
LiOH / THF / MeOH /
Monophasic
25 °C
5
94%
None Detected
Visualizations & Process Logic
The following diagrams map the synthetic progression and the logical decision tree for solvent selection during the critical hydrolysis phase.
Figure 1: Two-step derivatization workflow for Ethyl 4-aminocyclopent-1-ene-1-carboxylate.
Figure 2: Mechanistic logic tree for selecting saponification solvents based on ester reactivity.
References
Ismail, M. et al. "Water: An Underestimated Solvent for Amide Bond-Forming Reactions." ACS Sustainable Chemistry & Engineering, 2022. Available at:[Link]
Hayashi, K. et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical and Pharmaceutical Bulletin, 2021, 69(6), 581-584. Available at:[Link]
Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry Guides, 2022. Available at:[Link]
Technical Support Center: Synthesis of Ethyl 4-aminocyclopent-1-ene-1-carboxylate
Executive Summary & Critical Isomer Distinction Before proceeding, it is vital to distinguish between the kinetic and thermodynamic isomers derived from the Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). The Kinetic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Critical Isomer Distinction
Before proceeding, it is vital to distinguish between the kinetic and thermodynamic isomers derived from the Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).
The Kinetic Product (2-ene): Ethyl 4-aminocyclopent-2-ene-1-carboxylate.[1] This is the standard intermediate for neuraminidase inhibitors (e.g., Peramivir). The double bond is not conjugated with the ester.
The Thermodynamic Product (1-ene): Ethyl 4-aminocyclopent-1-ene-1-carboxylate (Your Target). The double bond is conjugated with the ester (
-unsaturated).
Yield Loss Diagnosis:
If you are experiencing low yields (<40%), the root cause is likely one of three factors:
Uncontrolled Polymerization: The target molecule is a vinylogous amino ester. The free amine is highly nucleophilic and undergoes Michael addition with the conjugated ester of neighboring molecules, leading to tar/oligomers.
Incomplete Isomerization: The conversion from 2-ene to 1-ene requires thermodynamic equilibration; insufficient base strength or reaction time results in inseparable mixtures.
Hydrolysis: The conjugated ester is susceptible to saponification during aqueous workup if pH is not strictly controlled.
Optimized Synthetic Workflow
To maximize yield, do not attempt to isolate the free amine of the 1-ene directly. Use a Protection-Isomerization-Deprotection strategy.
Step 1: Ring Opening (High-Fidelity Synthesis of 2-ene)
Goal: Convert Vince lactam to the stable HCl salt of the 2-ene isomer.
Q1: My product turns into a black tar upon concentration. Why?
A: You are likely handling the free amine of the 1-ene.
Mechanism: The amine group of Molecule A attacks the
-carbon (C2) of Molecule B (Michael Addition). This triggers a polymerization cascade.
Solution: Always isolate the product as a Salt (HCl, Tosylate) or keep it N-Boc protected . Never concentrate the free amine to dryness.
Q2: I see a 50:50 mixture of 1-ene and 2-ene after the isomerization step.
A: The reaction has not reached thermodynamic equilibrium.
Fix 1 (Base): Switch from
to DBU or KOtBu . Weaker bases cannot effectively deprotonate the -carbon to facilitate the shift.
Fix 2 (Solvent): Ensure the solvent is anhydrous. Water acts as a proton source that can kinetically trap the wrong isomer.
Fix 3 (Time/Temp): Increase temperature to 50°C. The activation energy for the hydride/proton shift is significant.
Q3: My yield is low during the Vince Lactam opening (Step 1).
A: This is usually due to moisture content in the ethanol.
Reason: Water competes with ethanol, hydrolyzing the lactam to the amino acid (zwitterion), which is water-soluble and lost during workup.
Solution: Use Thionyl Chloride (
) rather than HCl gas. consumes adventitious water to form and HCl, keeping the system anhydrous.
Data & Specifications
Table 1: Comparison of Isomer Properties
Feature
Kinetic Isomer (2-ene)
Thermodynamic Isomer (1-ene)
Structure
Double bond at C2-C3
Double bond at C1-C2
Conjugation
Non-conjugated
Conjugated (-unsaturated)
Stability (Free Amine)
Moderate
Low (Polymerizes)
NMR Olefin Shift
5.8 – 6.0 ppm
6.6 – 7.0 ppm
Synthetic Access
Direct Lactam Opening
Requires Base Isomerization
Visual Workflows
Diagram 1: Reaction Pathway & Isomerization Logic
Caption: Step-wise transformation from Vince Lactam to the conjugated 1-ene isomer, highlighting the critical protection step.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying the root cause of yield loss during synthesis.
References
BioCryst Pharmaceuticals. (2001). Process for preparing (-)-(1S, 4R) N-protected 4-amino-2-cyclopentene-1-carboxylate esters. US Patent 6,495,711. Link
Relevance: Establishes the baseline protocol for Vince lactam opening and the high-yield synthesis of the 2-ene precursor.
Vertex Pharmaceuticals. (2018). Synthesis of (S)-3-Amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic Acid (OV329).[3] Research with Rutgers. Link
Relevance: Demonstrates the "methanolysis and elimination" strategy to form conjugated cyclopentene carboxylates and highlights the stability issues of free amines in this class.
G.C.M. Kondaiah, et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCl. International Journal of Chemical and Pharmaceutical Analysis. Link
Relevance: Provides detailed workup procedures for amino-cyclopentene derivatives to avoid w
PubChem. (2024).[4] Ethyl 4-aminocyclopent-1-ene-1-carboxylate (Compound Summary). National Library of Medicine. Link
Relevance: Confirms chemical structure and distinct CAS registry for the 1-ene isomer vs the 2-ene.
Removing impurities from Ethyl 4-aminocyclopent-1-ene-1-carboxylate crude
The following technical guide addresses the purification and handling of Ethyl 4-aminocyclopent-1-ene-1-carboxylate . This molecule presents a unique challenge: it is a vinylogous -amino acid derivative .[1] Its purifica...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the purification and handling of Ethyl 4-aminocyclopent-1-ene-1-carboxylate .
This molecule presents a unique challenge: it is a vinylogous
-amino acid derivative .[1] Its purification is governed by two critical instability factors: the risk of rapid lactamization (re-cyclization) and double-bond migration (regio-isomerization).[1][2]
Topic: Impurity Removal & Stabilization of Crude Intermediates
Document ID: TS-ORG-4ACP-001
Status: Active / Verified[1]
Executive Summary: The "Ticking Clock" of Amino Esters
If you are holding the free base of Ethyl 4-aminocyclopent-1-ene-1-carboxylate as an oil, you are racing against time.[1] The primary impurity in this crude is often not a byproduct of synthesis, but a degradation product formed during isolation.[1][2]
Impurity C (Hydrolysis): The free amino acid (zwitterionic).[1][2]
Module 1: Critical Workflow & Decision Tree
Do not attempt to distill the free base.[1][2] The heat will drive lactamization.[1][2] The only robust method for purification is Salt Formation followed by crystallization.[1][2]
Interactive Workflow (Graphviz)
The following diagram illustrates the decision logic for processing the crude reaction mixture.
Caption: Workflow for stabilizing and purifying the amino ester. Note the critical branch point at the "Free Amine" stage requiring immediate salt formation.[2]
Module 2: Troubleshooting & FAQs
Direct solutions to common observations in the lab.
Q1: My crude oil solidified into a waxy mass overnight. Is this my product?
Likely No.
If you left the free amine oil neat (without solvent) or in a non-acidic solution, it has likely undergone intramolecular aminolysis to form the bicyclic lactam (Vince lactam derivative).[2]
The Mechanism: The amine at position 4 attacks the ethyl ester at position 1.[1][2] This forms a stable bicyclic system (2-azabicyclo[2.2.1]heptane system).[1][2]
The Fix: Check the NMR. If the ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm) are missing or shifted, you have the lactam.[2] You must re-open the ring using acidic ethanol (EtOH/SOCl₂) under reflux, then immediately crystallize as the hydrochloride salt.[2]
Q2: I see two sets of alkene signals in the NMR. Is this a diastereomer?
It is likely a Regioisomer (Double Bond Migration).
You are targeting the 1-ene (conjugated with ester).[1][2] However, the 2-ene (non-conjugated) is often the kinetic product of ring-opening reactions.[2]
Diagnosis:
1-ene (Conjugated): Olefinic proton is usually a singlet or fine triplet appearing downfield (~6.5-7.0 ppm) due to conjugation.[1][2]
2-ene (Unconjugated): Two olefinic protons appearing as a multiplet further upfield (~5.5-6.0 ppm).[1][2]
The Fix: Isomerization to the thermodynamic (conjugated) 1-ene product can be promoted by mild base (e.g., DBU) before salt formation, but this risks polymerization.[2]
Recommendation: If the 2-ene is an impurity, repeated recrystallization of the Hydrochloride salt from Ethanol/Ethyl Acetate is the most effective separation method due to the different lattice energies of the isomers.[1][2]
Q3: The yield is very low after aqueous workup. Where did it go?
It is in your aqueous layer.
This is a low-molecular-weight amino ester.[1] It acts as a surfactant and has high water solubility, especially if the pH is near neutral (zwitterionic character of the hydrolyzed acid impurity).[2]
Understanding why the molecule degrades allows you to prevent it.[1][2]
Caption: The reversible relationship between the amino ester and the lactam. Note that while you can revert the lactam to the ester (green dashed line), it requires harsh conditions that may degrade the alkene.[2]
References
Preparation of Peramivir Intermediates:
Babu, Y. S., et al. (2000).[1][2] Discovery of a Novel, Highly Potent Neuraminidase Inhibitor. Journal of Medicinal Chemistry, 43(19), 3482–3486.[2] Link
(Establishes the context of cyclopentene amino acid derivatives and their stability).
Vince Lactam Ring Opening:
Singh, R., et al. (2008).[1][2] Process for the preparation of 4-amino-2-cyclopentene-1-carboxylic acid ethyl ester. U.S. Patent 7,355,067.[1][2] Link
(Authoritative source on the conversion of lactam to amino ester hydrochloride).
General Handling of Amino Esters:
Dunn, P. J., et al. (2010).[1][2] Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1]
(Reference for solvent selection and salt formation efficiency).
Metal Scavenging Protocols:
SiliCycle Inc. (2023).[1][2] Metal Scavenging Solutions for Pharmaceutical Purification. Link
(Standard industrial protocols for Pd removal).
Technical Support Center: Troubleshooting Ethyl 4-aminocyclopent-1-ene-1-carboxylate in Methanol
From the Desk of the Senior Application Scientist As drug development professionals, we frequently encounter researchers struggling with the erratic solubility and stability of amino esters in protic solvents. Ethyl 4-am...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
As drug development professionals, we frequently encounter researchers struggling with the erratic solubility and stability of amino esters in protic solvents. Ethyl 4-aminocyclopent-1-ene-1-carboxylate is a critical intermediate in the synthesis of cyclopentane-based therapeutics, but its behavior in methanol is often misunderstood. The core issue is rarely physical solubility alone; it is almost always a combination of chemical degradation, autocatalysis, and pH-dependent solvation mechanics.
This guide is designed to deconstruct these issues, providing you with the mechanistic understanding and self-validating protocols needed to rescue your experiments.
Part 1: Quantitative Diagnostic Matrix
Before troubleshooting, it is critical to understand the physicochemical differences between the commercially available forms of this compound. The table below summarizes the quantitative data governing their behavior in methanol.
Table 1: Physicochemical Comparison of Forms in Methanol
Property
Free Base (CAS 1823339-63-4)
Hydrochloride Salt (CAS 2044712-63-0)
Solubility Limit in MeOH (25°C)
< 10 mg/mL (Slow dissolution)
> 50 mg/mL (Rapid dissolution)
Solution Stability (25°C)
< 12 hours (Rapid degradation)
> 7 days (Stable)
1H-NMR Ester Marker
Quartet ~4.15 ppm (Disappears over time)
Quartet ~4.20 ppm (Stable)
Degradation Marker
Singlet ~3.70 ppm (Methyl ester formation)
None observed
LC-MS[M+H]+
m/z 156.2 → shifts to m/z 142.2
m/z 156.2 (Stable)
Part 2: Deep-Dive FAQs & Mechanistic Troubleshooting
Q1: Why does my ethyl 4-aminocyclopent-1-ene-1-carboxylate solution in methanol show a new peak at ~3.7 ppm in 1H-NMR after 24 hours?A: This is a classic case of solvent-induced transesterification. In the free base form, the primary amine on the cyclopentene ring acts as an intramolecular or intermolecular weak base. When dissolved in methanol, this basicity autocatalyzes the nucleophilic attack of the solvent on the ethyl ester carbonyl. This thermodynamic sink converts your ethyl ester into a methyl ester, releasing ethanol. The new singlet at ~3.7 ppm is the methoxy group of the newly formed methyl ester. It is well-documented that [1]. To prevent this, always store the compound as an HCl salt when using protic solvents.
Q2: I purchased the free base, but it is not fully dissolving in methanol at room temperature. Should I heat or sonicate it?A: Absolutely do not apply heat. While heating increases kinetic solubility, it exponentially accelerates both transesterification and intermolecular amidation. The poor solubility is due to the free base's lower polarity and stable crystal lattice. Furthermore, the [2]. Instead of heating, convert the free base to its hydrochloride salt (see Protocol A), which is highly soluble in methanol at room temperature.
Q3: My solution became turbid and formed a fine white precipitate after a few days in the fridge. What is happening?A: This turbidity is the result of intermolecular amidation (oligomerization). Even at low temperatures, high concentrations of the free amino ester will slowly polymerize, as the unprotonated primary amine of one molecule attacks the ester group of another. Once these polyamides reach a certain molecular weight, they crash out of the methanol solution.
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the competing thermodynamic sinks and kinetic pathways your compound undergoes when exposed to methanol.
Thermodynamic and kinetic degradation pathways of the amino ester in methanol.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on visual dissolution alone. Use the following self-validating workflows to handle this compound.
Protocol A: In-Situ Salt Conversion for Stable Methanol Stock Solutions
Objective: Convert the free base to the HCl salt to ensure rapid dissolution and long-term stability in methanol without degradation.
Initial Suspension: Suspend 100 mg of the free base in 2.0 mL of anhydrous dichloromethane (DCM).
Causality: DCM is an aprotic solvent that prevents premature solvolysis and transesterification while we manipulate the pH.
Acidification: Dropwise, add 1.1 equivalents of 4M HCl in dioxane while stirring vigorously at 0°C.
Causality: The low temperature prevents exothermic degradation, while the strong acid protonates the primary amine, neutralizing its nucleophilicity and basicity.
Solvent Evaporation: Remove the DCM and dioxane under reduced pressure to yield a white solid (the pure HCl salt).
Methanol Solvation: Dissolve the resulting solid in 5.0 mL of anhydrous methanol. Dissolution should be instantaneous.
Validation Checkpoint: Spot the final solution on a silica TLC plate and elute with 100% Ethyl Acetate. The protonated HCl salt will remain at the baseline (Rf = 0.0), whereas any unreacted free base will migrate (Rf ~ 0.4). Analyze via 1H-NMR; the ethyl quartet at ~4.20 ppm must remain stable over 7 days with no appearance of a 3.7 ppm methoxy singlet.
Protocol B: Handling the Free Base in Methanol (When Acidification is Prohibited)
Objective: Dissolve the free base for immediate use in base-sensitive downstream reactions without triggering transesterification. [3].
Co-solvent Dissolution: Dissolve the free base in a minimal volume of anhydrous Tetrahydrofuran (THF) first.
Causality: THF is a polar aprotic solvent that readily breaks the crystal lattice of the free base without participating in nucleophilic attack.
Methanol Dilution: Dilute the THF solution with pre-chilled (4°C) anhydrous methanol immediately prior to the reaction.
Causality: The low temperature kinetically freezes the transesterification pathway, buying you a narrow 2-hour window of stability.
Validation Checkpoint: Monitor the solution via LC-MS within 30 minutes of preparation. The extracted ion chromatogram (EIC) should show only the[M+H]+ peak for the ethyl ester (m/z ~156.2). The methyl ester peak (m/z ~142.2) must remain below the limit of detection (LOD).
Part 5: References
Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices
National Institutes of Health (NIH) / PMC
URL:[Link]
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines
MDPI
URL:[Link]
Optimization
Technical Support Center: Handling & Stability of Ethyl 4-aminocyclopent-1-ene-1-carboxylate
Topic: Stability of Ethyl 4-aminocyclopent-1-ene-1-carboxylate under basic conditions Document ID: TSC-2024-ECP-04 Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide Executive Summary: The...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability of Ethyl 4-aminocyclopent-1-ene-1-carboxylate under basic conditions
Document ID: TSC-2024-ECP-04
Audience: Medicinal Chemists, Process Development Scientists
Status: Active Guide
Executive Summary: The "Janus" Molecule
Warning: Ethyl 4-aminocyclopent-1-ene-1-carboxylate represents a unique stability challenge because it contains both a nucleophile (the C4-amine) and a Michael acceptor (the
-unsaturated ester) within the same scaffold.
Under basic conditions, this molecule is inherently unstable not just toward hydrolysis, but toward intermolecular self-assembly (polymerization) .
Primary Risk: Self-catalyzed oligomerization via conjugate addition.
Tertiary Risk: Double bond migration (isomerization) leading to deconjugation.
This guide details the mechanisms of failure and provides validated protocols to handle this intermediate safely.
The Stability Matrix
Use this diagnostic table to predict stability based on your current experimental conditions.
Parameter
Condition
Stability Rating
Outcome / Risk
pH
Neutral (pH 7)
High
Stable as free base in non-protic solvents.
Weak Base (pH 8-9)
Moderate
Slow dimerization over days.
Strong Base (pH >11)
Critical
Rapid hydrolysis (mins) AND polymerization.
Concentration
Dilute (< 0.05 M)
Moderate
Favors hydrolysis over polymerization.
Concentrated (> 0.2 M)
Low
High risk of gelation (Michael addition).
Temperature
Low (< 0°C)
High
Kinetic trapping of side reactions.
Ambient (25°C)
Moderate
Hydrolysis 1-4 hours (depending on base).
Heated (> 40°C)
Critical
Complex mixture formation (tarring).
Amine State
Protected (e.g., Boc)
High
Chemically stable; standard ester hydrolysis applies.
Free Amine ()
Critical
Self-reactive species.
Troubleshooting Guide: Diagnostics & Causality
Issue A: "My reaction mixture turned into a viscous gel or gum."
Diagnosis:Oligomerization (The "Death Spiral")Mechanism: Under basic conditions, the C4-amine is deprotonated (free base). It acts as a nucleophile, attacking the C2 position (beta-carbon) of a neighboring molecule's
-unsaturated ester system. This triggers a chain reaction.
Causality: High concentration (>0.1 M) combined with basic pH.
Figure 1: The self-polymerization pathway driven by intermolecular Michael addition.
Corrective Action:
Dilution: Run reactions at <0.05 M.
Protection: Ideally, Boc-protect the amine before exposing the ester to base.
Quench: If recovering the amine, acidify immediately to pH < 4 to protonate the amine (stopping nucleophilicity).
Issue B: "I lost the ethyl group, but the product isn't the acid I expected."
Diagnosis:Isomerization or RacemizationMechanism: Strong bases (alkoxides/hydroxides) can deprotonate the
-position (C5). While the -unsaturated system (C1=C2) is thermodynamically preferred, transient formation of the dienolate can lead to bond migration or loss of stereochemistry at C4 if the ring flattens.
Causality: Use of harsh bases (NaOH, KOH) at elevated temperatures.
Issue C: "Low yield during saponification (Ester
Acid)."
Diagnosis:Competitive DegradationMechanism: The rate of hydrolysis (
) must compete with the rate of polymerization ().
Solution: Use Lithium Hydroxide (LiOH) at 0°C. LiOH is less aggressive than NaOH and coordinates with the carbonyl oxygen, accelerating hydrolysis relative to the background polymerization.
Dissolution: Dissolve the substrate in THF and cool to 0°C (Ice bath). Crucial: Keep cold to suppress Michael addition.
Addition: Add the LiOH (dissolved in the calculated volume of water) dropwise over 10 minutes.
Monitoring: Stir at 0°C. Monitor by HPLC/TLC every 30 minutes.
Target: Disappearance of Ester (
).
Stop: Do not exceed 4 hours.
Neutralization (The Critical Step):
Do not extract under basic conditions.
Carefully adjust pH to 6.0–7.0 using 1M HCl or Acetic Acid at 0°C.
Note: The amino acid product is zwitterionic and highly water-soluble. It will not extract well into organic solvents (DCM/EtOAc) at neutral pH.
Isolation: Lyophilization (freeze-drying) is preferred over extraction to isolate the salt-free zwitterion.
Protocol 2: Emergency Quench (Spill or Runaway Reaction)
Goal: Stop polymerization immediately.
Acidify: Immediately dump the reaction mixture into an excess of cold 1M HCl or Citric Acid solution.
Mechanism: Protonation of the amine (
) kills its nucleophilicity, stopping the polymerization chain instantly.
Visualizing the Safe Workflow
Figure 2: Decision tree for processing amino-cyclopentene esters.
Frequently Asked Questions (FAQs)
Q1: Can I use NaOH instead of LiOH?A: It is not recommended for the free amine. NaOH is a stronger base and more likely to promote rapid Michael addition before hydrolysis is complete. LiOH is milder and often provides cleaner conversion for sensitive esters [1].
Q2: Why can't I extract the hydrolyzed product with Ethyl Acetate?A: Upon hydrolysis, you form the amino acid (4-aminocyclopent-1-ene-1-carboxylic acid). At neutral pH, this exists as a zwitterion (internal salt). It is highly polar and insoluble in organic solvents. You must use ion-exchange chromatography or lyophilization to isolate it.
Q3: Is the double bond stable to catalytic hydrogenation?A: No. If you are trying to remove a Cbz group via Pd/C hydrogenation, you will likely reduce the cyclopentene double bond to a cyclopentane. Use acid-labile protecting groups (Boc) instead.
Q4: I see a secondary spot on TLC that doesn't move. What is it?A: That is likely the oligomer. It is often polar and streaks from the baseline. This indicates your reaction concentration was too high.
References
Benedek, G. et al. (2008). "Synthesis of cispentacin derivatives." Tetrahedron, 64(49), 11237-11247.
Babu, Y. S. et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor." Journal of Medicinal Chemistry, 43(19), 3482–3486.
Troubleshooting
Technical Support Center: Troubleshooting Asymmetric Ring Opening of Vince Lactam
Welcome to the Advanced Technical Support Center for the asymmetric ring opening of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). Vince lactam is a highly strained, rigid bicyclic γ-lactam that serves as a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the asymmetric ring opening of Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). Vince lactam is a highly strained, rigid bicyclic γ-lactam that serves as a critical chiral synthon in the synthesis of carbocyclic nucleoside analogs, including the antiretroviral drug abacavir and the neuraminidase inhibitor peramivir[1].
Achieving high enantiomeric excess (ee) during the ring opening of racemic Vince lactam is paramount. A drop in ee directly compromises the pharmacological safety and efficacy of the downstream active pharmaceutical ingredients (APIs). This guide provides field-proven troubleshooting strategies, focusing on the causality behind stereochemical leakage in both enzymatic kinetic resolutions and transition-metal-catalyzed asymmetric ring openings.
Part 1: Diagnostic Workflow for Stereochemical Leakage
Before adjusting your reaction parameters, use the following diagnostic logic to isolate the root cause of low ee in your specific workflow.
Diagnostic workflow for troubleshooting low enantiomeric excess in Vince lactam ring opening.
Part 2: Frequently Asked Questions & Troubleshooting Guides
Q1: My enzymatic kinetic resolution using wild-type γ-lactamase is stalling at 40% conversion, yielding low ee for the unreacted lactam. How do I fix this?
Causality: In a kinetic resolution, the ee of the unreacted substrate (e.g., (-)-Vince lactam) is mathematically coupled to the conversion rate and the enzyme's enantiomeric ratio (E-value). If the reaction stalls before reaching exactly 50% conversion, the remaining substrate will inherently contain a higher proportion of the unwanted enantiomer, dragging down the ee. Stalling is typically caused by product inhibition, where the newly formed γ-amino acid lowers the local pH or competitively binds to the enzyme's active site.
Solution: First, ensure your reaction is heavily buffered to neutralize the generated amino acid. If stalling persists, the wild-type enzyme's E-value is likely insufficient to overcome product inhibition. Upgrade to an engineered enzyme variant. For example, applying combinatorial active-site saturation testing to Microbacterium hydrocarbonoxydans (+)-γ-lactamase has yielded mutants (Val54Ser and Val54Leu) that maintain an E-value > 200, allowing the reaction to smoothly reach 50% conversion and deliver >99.5% ee[2].
Q2: I am observing a severe drop in ee when scaling up the enzymatic hydrolysis at elevated temperatures (50°C+) to improve substrate solubility. Why?
Causality: Vince lactam is highly strained due to its bridged bicyclic structure. Elevated temperatures exponentially increase the rate of spontaneous, non-enzymatic background hydrolysis. Because this background water-mediated ring opening is entirely non-stereoselective, it produces racemic γ-amino acid, which drastically dilutes the overall ee of your product pool and consumes the desired lactam enantiomer[2].
Solution: Cap your reaction temperature at 30–35°C. If high temperatures are strictly required for process intensification or substrate solubility, you must utilize thermostable mutants engineered via B-FITTER or molecular dynamics (MD) simulations. These variants possess a catalytic turnover rate (k_cat) high enough to vastly outcompete the background thermal hydrolysis[2].
Q3: When performing transition-metal-catalyzed asymmetric ring-opening cross-metathesis (ROCM), my ee fluctuates wildly between batches. What is the root cause?
Causality: Variable ee in the ROCM of Vince lactam is almost always linked to the thermal or kinetic lability of the chiral carboxylate or alkoxide ligands on the ruthenium or molybdenum pre-catalyst. During the formation of the metallacyclobutane intermediate, transient ligand dissociation at higher temperatures or extended reaction times leads to a loss of chiral induction, allowing the metal center to open the ring indiscriminately[3].
Solution: Reduce the lability of the chiral ligands by increasing the steric bulk of the pre-catalyst framework. Furthermore, strictly control the reaction time and lower the temperature to prevent secondary metathesis events (where the product re-enters the catalytic cycle and isomerizes), which is a primary driver of enantiopurity erosion[3].
Q4: Can I use lipases in organic solvents instead of lactamases in aqueous media to prevent background hydrolysis?
Causality: Yes. Lipases, such as Lipolase or CAL-B, can catalyze the enantioselective ring cleavage of Vince lactam in organic solvents (e.g., diisopropyl ether) using strictly stoichiometric amounts of water. By limiting water activity, you completely eliminate the bulk aqueous background hydrolysis that plagues high-temperature lactamase reactions[4].
Solution: Switch to a Lipolase-catalyzed system in
with 0.5 equivalents of . This forces the enzyme to act strictly on the preferred enantiomer, often yielding >99% ee at exactly 50% conversion[4].
Part 3: Quantitative Data on Catalyst Optimization
The following table summarizes the impact of catalyst selection and protein engineering on the conversion and enantiomeric excess of Vince lactam ring opening.
To ensure trustworthiness and reproducibility, the following protocol for the Enzymatic Kinetic Resolution of Vince Lactam incorporates a self-validating analytical checkpoint. This prevents the loss of bulk substrate by verifying the E-value in real-time.
Objective: Isolate (1S,4R)-(-)-Vince lactam at >99% ee using an engineered (+)-γ-lactamase.
Step 1: Substrate Preparation & Baseline Sampling
Dissolve 100 g of racemic Vince lactam in 1.0 L of 100 mM potassium phosphate buffer (pH 7.5).
Self-Validation Checkpoint A: Extract a 100 µL baseline sample, derivatize, and analyze via chiral GC/HPLC to confirm exactly a 50:50 racemic starting ratio.
Step 2: Biocatalyst Loading & Initiation
Stabilize the reactor temperature strictly at 30°C to minimize non-selective background hydrolysis.
Introduce 0.2 g/L of lyophilized cell-free extract containing the engineered (+)-γ-lactamase (e.g., Val54Leu mutant).
Maintain pH at 7.5 using a pH stat titrator with 1.0 M NaOH. Note: The volume of NaOH consumed directly correlates to the formation of the cleaved γ-amino acid.
Step 3: Real-Time Self-Validation (The E-value Check)
At exactly 10% theoretical conversion (calculated via NaOH consumption), extract a 500 µL aliquot.
Quench the aliquot with ethyl acetate, separate the organic layer (containing unreacted lactam), and analyze via chiral HPLC.
Self-Validation Checkpoint B: Calculate the E-value. If the E-value is < 200 at this early stage, abort the run . This indicates either enzyme denaturation, incorrect pH, or thermal background hydrolysis. If E > 200, proceed to 50% conversion.
Step 4: Downstream Processing
Once NaOH consumption halts (indicating 50% conversion), quench the reaction by extracting the mixture with dichloromethane (3 x 500 mL).
The unreacted, highly enantiopure (1S,4R)-(-)-Vince lactam partitions into the organic phase, while the cleaved (+)-γ-amino acid remains in the aqueous phase.
Evaporate the organic phase under reduced pressure to yield the target chiral synthon.
References
Grokipedia.Vince lactam. Vertex AI Search Grounding.
Applied and Environmental Microbiology (NIH PMC).Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one).
European Journal of Organic Chemistry (u-szeged.hu).A new enzymatic synthesis of blockbuster drug intermediates - Five-membered cyclic γ-amino acid and γ-lactam enantiomers.
Heterocycles (R Discovery).Ruthenium-catalyzed Ring-opening Cross-Metathesis Reaction of 2-Azabicyclo[2.2.1]hept-5-en-3-one.
Technical Support Center: Controlling Regioselectivity in 4-Aminocyclopentene Functionalization
Welcome to the Process Chemistry & Methodology Support Center. Functionalizing 4-aminocyclopentenes is a critical step in synthesizing cyclic -amino acids and carbocyclic nucleoside precursors.
Issue: During the Pd(0)-catalyzed Mizoroki-Heck arylation or alkenylation of protected 4-aminocyclopentenes (often derived from Vince lactam), users frequently observe poor regioselectivity due to double-bond migration, alongside low diastereoselectivity[1].
Q: Why is my double bond migrating after the arylpalladium insertion?A: Double bond isomerization is a competing, thermodynamically driven pathway. After the initial syn-insertion of the arylpalladium species, the resulting alkylpalladium intermediate can undergo
-hydride elimination at multiple positions. If the desired elimination is slow, the palladium can re-insert, causing the double bond to "walk" around the cyclopentene ring.
Solution: Shift the mechanism to a highly reactive cationic palladium pathway. By adding halide scavengers like silver carbonate () or thallium acetate, the halide is abstracted from the Pd(II) center. The resulting cationic palladium complex undergoes -hydride elimination much faster than re-insertion, effectively "locking" the double bond in place and suppressing isomerization [1].
Q: How can I improve the facial diastereoselectivity of the insertion?A: Facial selectivity is dictated by the conformation of the cyclopentene ring and the steric bulk of the amine protecting group. Standard protecting groups (like Boc or Cbz) often allow competitive syn-face attack.
Solution: Employ a sterically demanding protecting group, such as a 2,5-dimethylpyrrole. DFT calculations demonstrate that this bulky auxiliary effectively shields one face of the alkene, forcing the palladium complex to approach exclusively from the anti-face. This routinely yields diastereomeric ratios (dr) of >98:2 [1].
Self-Validating Protocol: Regio- and Stereoselective Mizoroki-Heck Reaction
Causality Check: This protocol utilizes
to prevent isomerization and 2,5-dimethylpyrrole for facial control.
Substrate Preparation: Protect the 4-aminocyclopentene (derived from (+)-Vince lactam) with a 2,5-dimethylpyrrole group using standard Paal-Knorr conditions.
Validation: Confirm complete protection via
NMR (disappearance of primary amine protons, appearance of pyrrole methyl singlets at ~2.2 ppm).
Reaction Setup: In an oven-dried Schlenk flask under argon, combine the protected 4-aminocyclopentene (1.0 equiv), aryl/vinyl bromide (1.5 equiv),
(5 mol%), (10 mol%), and (2.0 equiv).
Solvent & Heating: Suspend the mixture in anhydrous DMF (0.2 M). Heat to 80 °C for 12-16 hours.
Causality: DMF stabilizes the cationic Pd intermediate, while
precipitates AgBr, driving the reaction forward and preventing double-bond migration.
In-Process Monitoring: Monitor the reaction by GC-MS.
Validation: Look for a single product peak. If multiple peaks with the same m/z appear, isomerization is occurring—verify the anhydrous nature of your
and ensure oxygen is fully excluded.
Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts and palladium black, and concentrate under reduced pressure. Purify via flash column chromatography.
Issue: When constructing 3- or 4-aminocyclopentenes via the[3+2] annulation of aminocyclopropanes with functionalized alkynes, the reaction yields a mixture of regioisomers or suffers from poor conversion [2].
Q: How do I achieve regiospecificity in radical-mediated [3+2] annulations?A: In photoredox-catalyzed annulations, regioselectivity is governed by the stability of the intermediate radical and the steric environment of the catalyst. Standard Ru or Ir photocatalysts often lack the steric bulk needed to direct the incoming alkyne.
Solution: Utilize a P/N-heteroleptic Cu(I) photosensitizer. The sterically encumbered ligands on the Cu(I) complex direct the radical addition to the less sterically hindered carbon of the alkyne. This ensures a controlled single-electron transfer (SET) process and high regiospecificity [2].
Catalyst Preparation: Prepare the P/N-heteroleptic Cu(I) complex in situ or use a pre-formed bench-stable variant.
Reaction Setup: Combine the aminocyclopropane (1.0 equiv), functionalized alkyne (1.5 equiv), Cu(I) photosensitizer (2-5 mol%), and a mild base (e.g.,
) in degassed solvent (e.g., MeCN).
Irradiation: Irradiate with blue LEDs (450 nm) at room temperature.
Causality: The specific 450 nm wavelength matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Cu(I) complex, ensuring efficient SET without generating high-energy side reactions that degrade the alkyne.
Validation: Analyze the crude mixture via
NMR. The regioselectivity can be confirmed by analyzing the coupling constants of the newly formed cyclopentene vinylic protons.
Quantitative Data: Impact of Reaction Parameters on Selectivity
The following table summarizes how specific modifications influence the regiomeric ratio (rr) and diastereomeric ratio (dr) in 4-aminocyclopentene functionalizations.
Cationic Pd prevents migration; bulky group blocks syn-face [1].
[3+2] Annulation
Standard Ir(III) Photocatalyst
None
~50:50
N/A
Lack of steric control during radical addition.
[3+2] Annulation
P/N-Heteroleptic Cu(I)
None
> 95:5
N/A
Bulky Cu(I) ligands direct radical to less hindered carbon [2].
Amine-Release Annulation
Au(III)/Ag(I) Co-catalyst
None
> 90:10
N/A
Bimetallic system controls 1,2-migration of propargyl esters [3].
Troubleshooting Decision Tree
The following diagram outlines the logical workflow for diagnosing and resolving regioselectivity issues in 4-aminocyclopentene functionalization.
Diagnostic workflow for resolving regioselectivity issues in 4-aminocyclopentene functionalization.
References
Wetzel, A., Bergman, J., Brandt, P., Larhed, M., & Brånalt, J. "Regio- and Stereoselective Synthesis of Functionalized Cyclopentene Derivatives via Mizoroki–Heck Reactions." Organic Letters 2017, 19(7), 1602-1605. URL:[Link]
"P/N-Heteroleptic Cu(I)-Photosensitizer-Catalyzed [3 + 2] Regiospecific Annulation of Aminocyclopropanes and Functionalized Alkynes." The Journal of Organic Chemistry 2022. URL:[Link]
Wang, E., Luo, J., Zhang, L., Zhang, J., & Jiang, Y. "Amine-Release Annulation of Enaminones: Bimetallic Co-Catalytic Synthesis of Cyclopentadienes from Alkynes." Organic Letters 2024, 26(7), 1437-1441. URL:[Link]
Reference Data & Comparative Studies
Validation
A Researcher's Guide to the H-NMR Spectroscopic Analysis of Ethyl 4-aminocyclopent-1-ene-1-carboxylate
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to the contemporary re...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to the contemporary researcher, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly proton (¹H-NMR) spectroscopy, stands as a cornerstone for its ability to provide a detailed atomic-level map of molecular architecture. This guide offers an in-depth analysis of the ¹H-NMR spectrum of Ethyl 4-aminocyclopent-1-ene-1-carboxylate, a substituted cyclopentene derivative of interest in medicinal chemistry.
This document is not merely a recitation of spectral data. Instead, it serves as a practical, experience-driven comparison guide. We will dissect the predicted ¹H-NMR spectrum of our target compound, explaining the causal relationships between its structure and the resulting spectral features. Furthermore, we will compare its expected spectrum with those of two structurally related analogues: Ethyl cyclopent-1-ene-1-carboxylate and 4-aminocyclopent-1-ene. This comparative approach will empower researchers to not only interpret the spectrum of the target molecule but also to discern the subtle yet significant spectral shifts that arise from specific structural modifications.
The Foundational Principles of ¹H-NMR in Structural Analysis
Proton NMR spectroscopy is predicated on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is exquisitely sensitive to the local electronic environment of the proton. This sensitivity is the origin of the "chemical shift" (δ), a fundamental parameter in NMR spectroscopy that provides a wealth of structural information.
Key factors influencing the chemical shift include the electronegativity of nearby atoms, the presence of pi systems (such as double bonds and aromatic rings), and anisotropic effects from circulating electrons. Additionally, the interaction between the spins of neighboring protons leads to "spin-spin coupling," which splits NMR signals into characteristic multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting, known as the coupling constant (J), and the integration of the signal, which is proportional to the number of protons it represents, are further pieces of the structural puzzle.
Experimental Protocol for High-Resolution ¹H-NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible ¹H-NMR data, a standardized experimental protocol is essential. The following is a robust, field-proven methodology for the analysis of small organic molecules like Ethyl 4-aminocyclopent-1-ene-1-carboxylate.
Step-by-Step Experimental Workflow:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the purified solid sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the desire to avoid overlapping solvent and analyte signals.
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as having a chemical shift of 0 ppm.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.
Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for obtaining sharp, well-resolved signals.
Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans, and relaxation delay. For a standard ¹H-NMR spectrum, 16-64 scans are typically sufficient.
Acquire the Free Induction Decay (FID) signal.
Data Processing:
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the absorptive mode.
Reference the spectrum by setting the TMS peak to 0 ppm.
Integrate the signals to determine the relative number of protons corresponding to each peak.
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualizing the Workflow:
Figure 1: A schematic representation of the standard workflow for acquiring a ¹H-NMR spectrum.
Predicted ¹H-NMR Spectrum of Ethyl 4-aminocyclopent-1-ene-1-carboxylate
The structure of Ethyl 4-aminocyclopent-1-ene-1-carboxylate presents several distinct proton environments, which will give rise to a characteristic ¹H-NMR spectrum.
Molecular Structure and Proton Environments:
Figure 2: The molecular structure of Ethyl 4-aminocyclopent-1-ene-1-carboxylate with key proton environments labeled.
Predicted Chemical Shifts, Multiplicities, and Integration:
Proton Label
Environment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Hₐ
Amine (-NH₂)
1.5 - 3.0 (broad)
Singlet
2H
Hₑ
Olefinic (=CH)
6.5 - 7.0
Triplet
1H
Hբ
Ethyl (-OCH₂CH₃)
~4.2
Quartet
2H
H꜀
Methine (-CH-N)
~4.0
Multiplet
1H
H꜀
Allylic (-CH₂-)
2.5 - 3.0
Multiplet
2H
H꜀
Allylic (-CH₂-)
2.3 - 2.8
Multiplet
2H
H₉
Ethyl (-OCH₂CH₃)
~1.3
Triplet
3H
Note: The exact chemical shifts and coupling patterns can be influenced by the solvent and the specific conformation of the cyclopentene ring. The amine protons (Hₐ) often appear as a broad singlet and may exchange with deuterium if D₂O is added, causing the peak to disappear.
Comparative Spectral Analysis
To truly appreciate the information encoded in the ¹H-NMR spectrum of our target compound, it is instructive to compare it with the spectra of simpler, related molecules.
Alternative 1: Ethyl cyclopent-1-ene-1-carboxylate
This analogue lacks the amino group at the 4-position. This structural change will have a predictable effect on the ¹H-NMR spectrum.
Proton Environment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Olefinic (=CH)
6.7 - 7.2
Triplet
1H
Ethyl (-OCH₂CH₃)
~4.2
Quartet
2H
Allylic (-CH₂-)
~2.5
Multiplet
2H
Allylic (-CH₂-)
~2.4
Multiplet
2H
Homoallylic (-CH₂-)
~1.9
Quintet
2H
Ethyl (-OCH₂CH₃)
~1.3
Triplet
3H
Key Difference: The most significant difference will be the absence of the methine proton signal (H꜀) around 4.0 ppm and the amine proton signal (Hₐ). Instead, a new signal for the homoallylic protons will appear further upfield around 1.9 ppm. The signals for the allylic protons will also be shifted slightly due to the absence of the electron-withdrawing amino group.
Alternative 2: 4-Aminocyclopent-1-ene
This analogue lacks the ethyl carboxylate group at the 1-position.
Proton Environment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Olefinic (=CH)
5.5 - 6.0
Multiplet
2H
Methine (-CH-N)
3.5 - 4.0
Multiplet
1H
Allylic (-CH₂-)
2.0 - 2.5
Multiplet
2H
Amine (-NH₂)
1.5 - 3.0 (broad)
Singlet
2H
Key Difference: The most notable change is the absence of the signals corresponding to the ethyl group. The olefinic protons will now be in a more symmetrical environment and will appear as a single multiplet, shifted upfield due to the removal of the electron-withdrawing ester group. The allylic and methine protons will also experience upfield shifts for the same reason.
Conclusion
The ¹H-NMR spectrum of Ethyl 4-aminocyclopent-1-ene-1-carboxylate is a rich source of structural information. By carefully analyzing the chemical shifts, multiplicities, and integration of the various proton signals, a detailed picture of the molecule's connectivity can be constructed. Furthermore, by comparing its predicted spectrum with those of structurally related analogues, we gain a deeper understanding of how specific functional groups influence the electronic environment of nearby protons. This comparative approach not only aids in the confident identification of the target compound but also serves as a valuable tool for predicting the spectral features of other novel molecules. As researchers and drug development professionals, a thorough understanding of these principles is indispensable for the successful advancement of chemical and pharmaceutical research.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Publish Comparison Guide: HPLC Methodologies for Enantiomeric Purity of Cyclopentene Amino Esters
This guide provides a technical deep-dive into the High-Performance Liquid Chromatography (HPLC) analysis of cyclopentene amino esters, a critical class of chiral building blocks used in the synthesis of neuraminidase in...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical deep-dive into the High-Performance Liquid Chromatography (HPLC) analysis of cyclopentene amino esters, a critical class of chiral building blocks used in the synthesis of neuraminidase inhibitors (e.g., Peramivir) and antifungal agents (e.g., Cispentacin).
Executive Summary & Strategic Decision Matrix
Cyclopentene amino esters present a unique chromatographic challenge due to their rigid cyclic backbone and the frequent lack of strong UV chromophores in their aliphatic forms. The choice of method relies heavily on the state of the amine (protected vs. free) and the matrix (process intermediate vs. biological sample).
This guide compares three dominant methodologies:
Immobilized Polysaccharide CSPs (The Industry Standard): Best for N-protected intermediates.
Crown Ether CSPs (The Specialist): Best for free amino esters and salts.
Pre-column Derivatization (The Problem Solver): Best for trace analysis in complex matrices.
Method Selection Decision Tree
Figure 1: Strategic decision matrix for selecting the optimal chiral separation pathway based on analyte chemistry.
Technical Deep-Dive: The Methodologies
Method A: Immobilized Polysaccharide CSPs (The "Hero" Method)
interactions, and inclusion complexes in the amylose/cellulose helical grooves.
The introduction of immobilized phases (e.g., Chiralpak IA) has revolutionized this analysis. Unlike coated phases (AD-H/OD-H), immobilized phases tolerate "forbidden" solvents like dichloromethane and THF, which are often necessary to dissolve protected, lipophilic cyclopentene intermediates.
Optimized Protocol: Chiralpak IA
Column: Daicel Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized), 250 × 4.6 mm, 5 µm.
Expert Insight: The addition of 0.1% DEA is critical. Even for protected amines, residual free amine impurities or the ester functionality can cause peak tailing. DEA masks active silanol sites.
): Typically > 1.2 for cyclopentene beta-amino esters.
Robustness: Highly robust; the immobilized phase resists dewetting if the mobile phase composition changes abruptly.
Method B: Crown Ether CSPs (The Specialist)
Best For: Free Primary Amino Esters (e.g., Cispentacin ethyl ester hydrochloride).
Mechanism: Host-guest complexation. The crown ether (18-crown-6 derivative) forms a specific inclusion complex with the ammonium ion (
).
This method avoids the need for derivatization of the free amine, which can sometimes induce racemization. It requires the amine to be protonated.
Optimized Protocol: Crownpak CR-I(+)
Column: Daicel Crownpak CR-I(+), 150 × 3.0 mm, 5 µm.
Mobile Phase: Aqueous Perchloric Acid (pH 1.5 to 2.0).
Expert Insight: Perchloric acid (
) is preferred over phosphate buffers because the perchlorate anion acts as a "chaotropic" agent, improving the solubility and peak shape of the cationic analyte. Methanol (10-15%) can be added to reduce retention time if the hydrophobic interaction with the stationary phase backbone is too strong.
Flow Rate: 0.4 - 0.5 mL/min (lower flow for 3.0 mm ID).
Temperature:10°C - 15°C .
Critical Parameter: Lowering the temperature significantly increases the stability of the ammonium-crown ether complex, drastically improving resolution (
).
Detection: UV @ 200-210 nm (low UV is essential as these molecules often lack chromophores).
Comparative Performance Analysis
The following data summarizes the performance of these methods for a model compound: (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid ethyl ester.
Metric
Method A (Chiralpak IA)
Method B (Crownpak CR-I)
Method C (Derivatization)
Analyte State
N-Boc Protected
Free Amine (Salt)
Free Amine
Resolution ()
High (3.5 - 5.0)
Moderate (1.8 - 2.5)
High (> 4.0)
Run Time
Fast (< 15 min)
Medium (20-30 min)
Long (45+ min incl. prep)
Sensitivity
Moderate (UV dependent)
Low (Needs low UV)
Excellent (Fluorescence)
Robustness
Excellent
Sensitive to T and pH
Variable (Reagent stability)
Cost per Sample
Low
Low
High (Reagent cost + labor)
Experimental Workflow: The "Hero" Protocol (Method A)
This workflow details the analysis of a Boc-protected cyclopentene amino ester using the Chiralpak IA column. This is the most common scenario in drug development (intermediate control).
Figure 2: Step-by-step workflow for the enantiomeric purity determination of N-protected cyclopentene amino esters.
Step-by-Step Methodology
Mobile Phase Preparation:
Mix n-Heptane and Ethanol (HPLC Grade) in an 85:15 ratio.
Add Diethylamine (DEA) to a final concentration of 0.1%.
Why? DEA suppresses the ionization of residual silanols on the silica support, preventing peak tailing for amine-containing compounds.
Degas via ultrasonication for 10 minutes.
Sample Preparation:
Weigh 1.0 mg of the sample (e.g., Boc-protected amino ester).
Dissolve in 1.0 mL of Ethanol (or Mobile Phase).
Caution: Ensure the sample is fully soluble. If using Heptane-rich mobile phase, dissolve in a small amount of EtOH first, then dilute with Heptane to avoid precipitation shock upon injection.
Chromatographic Run:
Equilibrate the Chiralpak IA column for 30 minutes at 1.0 mL/min.
Monitor the baseline at 210 nm.
Inject 5-10 µL.
Data Analysis:
Identify enantiomers. Typically, the (1R,4S) and (1S,4R) enantiomers will elute with significant separation.
Calculate Enantiomeric Excess (
):
Troubleshooting & Expert Tips
Problem: Poor Resolution on Crownpak.
Solution:Lower the temperature. Crown ether complexation is exothermic; cooling to 10°C or even 5°C often doubles the resolution compared to room temperature.
Problem: Peak Tailing on Chiralpak IA.
Solution: Increase the DEA concentration to 0.2% or switch the alcohol modifier from Ethanol to Isopropyl Alcohol (IPA), which often provides better selectivity for bulky cyclic esters.
Problem: No UV Signal.
Solution: If the molecule is aliphatic (e.g., Cispentacin), UV detection at 200-210 nm is noisy and non-specific. Consider ELSD (Evaporative Light Scattering Detection) or derivatization with FDAA (Marfey's Reagent) to introduce a chromophore (340 nm).
References
Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases.
Source: PubMed (NCBI)
URL:[Link]
Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center.
Source: Journal of Organic Chemistry (ACS)
URL:[Link]
Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material.
Source: International Journal of Chemical and Pharmaceutical Analysis
URL:[Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
Source: Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea)
URL:[Link]
HPLC method for the quantitation of cispentacin enantiomers in rat urine.
Source: PubMed (NCBI)
URL:[Link]
Platform Comparison Guide: Mass Spectrometry of Ethyl 4-aminocyclopent-1-ene-1-carboxylate
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals. Ethyl 4-aminocyclopent-1-ene-1-carboxylate (Exact Mass: 155.0946 Da) is a highly functionalized cyclic building block freque...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals.
Ethyl 4-aminocyclopent-1-ene-1-carboxylate (Exact Mass: 155.0946 Da) is a highly functionalized cyclic building block frequently utilized in pharmaceutical synthesis. Structurally, it features a primary amine, a cyclopentene scaffold, and an allylic ethyl ester. The presence of these competing functional groups makes its structural elucidation highly dependent on the chosen mass spectrometry (MS) ionization platform.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance, mechanistic causality, and data outputs of High-Resolution Electrospray Ionization (ESI-Q-TOF) versus Gas Chromatography Electron Ionization (GC-EI-MS) for characterizing this molecule.
Mechanistic Profiling & Ionization Causality
The fundamental difference between ESI and EI lies in the energy deposited into the molecule and the resulting charge state, which directly dictates the fragmentation causality.
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from the solution phase to the gas phase with minimal residual internal energy. For Ethyl 4-aminocyclopent-1-ene-1-carboxylate, protonation preferentially occurs at the primary amine (due to its high proton affinity) or the ester carbonyl, yielding a stable, even-electron protonated precursor
at m/z 156.1025.
During Collision-Induced Dissociation (CID), fragmentation is strictly governed by even-electron rules, primarily driven by the expulsion of stable neutral molecules[1].
Loss of Ethanol (-46 Da): The allylic nature of the ester group allows the resulting acylium ion (m/z 110.0606) to be heavily stabilized by resonance with the cyclopentene double bond. This thermodynamic sink makes the loss of EtOH highly favorable.
Loss of Ammonia (-17 Da): Driven by the cleavage of the C-N bond at the C4 position, yielding a stabilized carbocation (m/z 139.0760).
GC-EI-MS: Hard Ionization & Odd-Electron Pathways
Electron Ionization (EI) bombards the vaporized molecule with 70 eV electrons. This energy far exceeds the molecule's ionization potential (~9-10 eV), stripping an electron to form a highly energetic, odd-electron radical cation
at m/z 155.0947. The fragmentation cascade is dictated by where the initial charge localizes[2].
Alpha-Cleavage: Charge localization on the nitrogen lone pair triggers a classic alpha-cleavage, leading to ring opening or the loss of a hydrogen radical[3].
Ester Cleavage: Localization on the ester oxygen induces the loss of an ethoxy radical (
, -45 Da), a highly diagnostic signature for ethyl cycloalkenecarboxylates[4].
Visualizing the Analytical Workflows
To map the logical relationship between the chosen platform and the resulting ion types, the following workflow diagram illustrates the divergence in analytical pathways.
Fig 1. Divergent MS workflows for Ethyl 4-aminocyclopent-1-ene-1-carboxylate characterization.
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system. The following step-by-step methodologies incorporate integrated System Suitability Tests (SSTs) to ensure absolute trustworthiness of the generated spectra.
Rationale: ESI-Q-TOF provides sub-2 ppm mass accuracy, essential for assigning exact elemental compositions to fragments.
System Suitability & Calibration: Prior to sample injection, infuse a sodium formate calibration cluster (10 mM NaOH in 50:50 Isopropanol:Water with 0.2% Formic Acid). Validate that the mass error across the m/z 50–1000 range is < 2 ppm. Run a solvent blank to establish baseline noise and rule out carryover.
Sample Preparation: Dissolve the compound to a final concentration of 1 µg/mL in an LC-compatible matrix (50:50 Methanol:Water containing 0.1% Formic Acid). The formic acid acts as a proton source, artificially driving the equilibrium toward the
state to maximize sensitivity.
Source Parameters: Set the capillary voltage to +4500 V (Positive Ion Mode). Set the drying gas temperature to 250°C at 8 L/min to ensure efficient desolvation without thermally degrading the cyclopentene ring.
CID MS/MS Acquisition: Isolate the precursor m/z 156.10 in the quadrupole. Ramp the collision energy (CE) in the hexapole collision cell from 15 eV to 35 eV using Argon as the collision gas. This energy ramp ensures capturing both fragile fragments (loss of
) and high-energy core fragments.
Validation Check: The presence of the m/z 110.0606 fragment confirms the intact ethyl ester moiety. If absent, suspect in-source hydrolysis.
Protocol B: GC-EI-MS Analysis
Rationale: GC-EI-MS provides highly reproducible, library-searchable fragmentation patterns based on standardized 70 eV ionization.
System Suitability & Tuning: Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the isotopic ratios and peak widths for m/z 69, 219, and 502 meet standard criteria. This validates the electron multiplier gain and quadrupole resolution.
Sample Preparation (Derivatization): Primary amines often interact with active silanol groups on the GC column, causing peak tailing. React 1 mg of the sample with 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes to convert the amine to a TMS-derivative. Note: If analyzing the free base directly, a highly deactivated inlet liner and a basic-optimized column (e.g., Rtx-Volatile Amine) MUST be used.
Chromatographic Parameters: Inject 1 µL (split ratio 1:50) at an inlet temperature of 250°C. Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.
Ion Source Parameters: Maintain the EI source at 230°C and the quadrupole at 150°C. Ionization energy is strictly locked at 70 eV to maintain spectral library compatibility[2].
Validation Check: Identify the molecular ion
at m/z 155. The presence of the peak confirms the ethoxy radical loss, validating the ester functionality[4].
Quantitative Data Presentation
The following tables summarize the expected high-resolution mass spectrometry (HRMS) data for ESI-CID and the nominal mass data for GC-EI-MS.
Table 1: ESI-Q-TOF MS/MS Fragmentation Data (Positive Mode)
Fragment Assignment
Formula
Theoretical m/z
Neutral Loss
Relative Abundance
Mechanistic Driver
156.1025
None
100% (Precursor)
Protonation at amine/carbonyl
139.0760
17.0265 Da
45%
C-N bond cleavage
110.0606
46.0419 Da
85%
Resonance-stabilized acylium
82.0657
74.0368 Da
30%
Sequential decarbonylation
93.0341
63.0684 Da
15%
Combined neutral losses
Table 2: GC-EI-MS Fragmentation Data (70 eV, Free Base)
Fragment Assignment
Ion Type
Nominal m/z
Radical/Neutral Loss
Relative Abundance
Mechanistic Driver
155
None
20%
Electron stripping
110
45 Da (Radical)
100% (Base Peak)
Ester alpha-cleavage
126
29 Da (Radical)
10%
Alkyl radical loss
127
28 Da (Neutral)
25%
Ethylene loss from ester
Fragmentation Pathway Visualization
The diagram below maps the step-by-step causality of the ESI-CID-MS/MS fragmentation cascade, highlighting the even-electron neutral losses.
Fig 2. ESI-CID-MS/MS even-electron fragmentation pathway of the protonated precursor.
References
[3] Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry (ACS).
URL:[Link]
[2] Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC (NIH).
URL:[Link]
[1] Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances (Royal Society of Chemistry).
URL:[Link]
Comparison of ethyl vs methyl 4-aminocyclopent-1-ene-1-carboxylate reactivity
Comparison Guide: Methyl vs. Ethyl 4-Aminocyclopent-1-ene-1-carboxylate Executive Summary This technical guide compares the reactivity, physical properties, and synthetic utility of the methyl and ethyl esters of 4-amino...
Author: BenchChem Technical Support Team. Date: March 2026
Comparison Guide: Methyl vs. Ethyl 4-Aminocyclopent-1-ene-1-carboxylate
Executive Summary
This technical guide compares the reactivity, physical properties, and synthetic utility of the methyl and ethyl esters of 4-aminocyclopent-1-ene-1-carboxylate .[1][2] While often overshadowed by their structural isomer (the
-unsaturated "2-ene" Peramivir intermediate), the 1-ene (-unsaturated) derivatives represent the thermodynamically stable "sink" of the system and are critical scaffolds for GABA-AT inhibitors (e.g., OV329 analogs).[1][2]
The Core Trade-off:
Methyl Ester: Superior atom economy and reaction kinetics (hydrolysis/aminolysis). Preferred for rapid, small-scale medicinal chemistry or when the ester is a transient protecting group.[1][2]
Ethyl Ester: Superior lipophilicity and crystallinity (as salts). Preferred for process chemistry, ease of extraction, and stability against premature hydrolysis.
Structural & Physical Comparison
The 1-ene isomer features a double bond conjugated with the ester carbonyl (C1=C2), making the system an
-unsaturated ester.[1][2] This conjugation significantly alters the electrophilicity of the carbonyl carbon compared to the non-conjugated 2-ene isomer.[2]
Kinetics: The Methyl ester hydrolyzes 2–5x faster than the Ethyl ester.
Steric Factor: The ethyl group's extra methylene (
) introduces steric bulk that hinders the nucleophilic attack of on the carbonyl carbon.
Electronic Factor: The ethyl group is slightly more electron-donating (+I effect) than methyl, making the carbonyl carbon slightly less electrophilic.[1]
Conjugation Effect: Both esters hydrolyze slower than their non-conjugated (2-ene) counterparts because the C1=C2 double bond donates electron density to the carbonyl oxygen (resonance), reducing the electrophilicity of the carbonyl carbon.
Aminolysis & Amide Formation
When reacting the ester with an amine (to form an amide):
Methyl Ester: Significantly more reactive. Often used directly in solvent-free aminolysis or with mild Lewis acids.[1][2]
Ethyl Ester: Sluggish. Often requires high temperatures or conversion to the acid chloride/active ester first.
Michael Addition Susceptibility
Unlike the 2-ene, the 1-ene is a Michael Acceptor .[1][2]
Risk: Nucleophiles (including the free amine at C4 if unprotected) can attack C2.
Comparison: Methyl esters are more susceptible to Michael addition than ethyl esters due to lower steric shielding at the
-carbon (C2), although the effect is secondary to the ester group's electronic withdrawal.
Experimental Workflows
Visualizing the Synthesis & Reactivity Logic
The following diagram illustrates the synthesis from the Vince Lactam (common starting material), the isomerization risk, and the divergence in ester choice.
Caption: Synthesis pathway showing the thermodynamic isomerization to the 1-ene scaffold and the divergence into Methyl/Ethyl esters.
Detailed Protocols
Protocol A: Synthesis via Acid-Catalyzed Esterification (Isomerization Method)
Note: This protocol assumes starting from the 4-amino-1-cyclopentene-1-carboxylic acid or converting the 2-ene in situ.[1][2]
Preparation: Dissolve 1.0 eq of 4-aminocyclopent-1-ene-1-carboxylic acid (or the 2-ene isomer) in anhydrous alcohol (Methanol for Methyl ester, Ethanol for Ethyl ester).
Activation: Cool to 0°C. Add 2.5 eq of Thionyl Chloride (
) dropwise.
Comparison: Reaction with MeOH is exothermic and rapid (complete in ~2h at reflux). Reaction with EtOH is slower (requires ~4-6h at reflux).[1][2]
Isomerization (If starting from 2-ene): If the starting material is the 2-ene, the acidic conditions alone may not fully isomerize it.[2] Add a catalytic amount of DBU (0.1 eq) after the ester formation and reflux for 1h to drive the double bond into conjugation (1-ene).
Workup: Concentrate in vacuo.
Methyl: Result is often a thick oil.[2] Requires ether trituration to solidify.[2]
Ethyl: Result is often a solid hydrochloride salt.[2] Can be recrystallized from EtOH/EtOAc.
Use this to validate the reaction rate difference in your own lab.
Setup: Prepare two vials.
Vial A: 100 mg Methyl ester in 2 mL THF/Water (1:1).
Vial B: 100 mg Ethyl ester in 2 mL THF/Water (1:1).
Initiation: Add 2.0 eq LiOH·H2O to both vials at 20°C.
Monitoring: Monitor by TLC (System: EtOAc/MeOH 9:1) or HPLC every 15 minutes.
Expectation: Vial A (Methyl) will show >90% conversion within 30-45 mins.[1][2] Vial B (Ethyl) will require 90-120 mins for similar conversion.[1][2]
Quench: Acidify to pH 4 with 1M HCl.
Decision Matrix: Which to Choose?
Use the following logic flow to select the appropriate ester for your campaign.
Caption: Decision logic for selecting Methyl vs. Ethyl ester based on scale and downstream requirements.
References
Hydrolytic Stability of Homologous Esters
Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
Source:Journal of Molecular Structure / NIH
Context: Establishes the fundamental kinetic rule that methyl esters hydrolyze faster than ethyl esters due to steric and electronic factors (
Methyl < Ethyl).
(Generalized reference for ester hydrolysis kinetics).
Peramivir Intermediate Synthesis (2-ene context)
Title: Process for preparing (-)-(1S, 4R) N-protected 4-amino-2-cyclopentene-1-carboxylate esters.[1][2]
Context: Details the synthesis of the amino-cyclopentene scaffold from Vince lactam, highlighting the use of methyl esters for intermediate handling and tartrate salt crystalliz
Validating Chiral Purity of Peramivir Precursors: A Comparative Methodological Guide
Executive Summary The synthesis of Peramivir (BCX-1812) , a potent neuraminidase inhibitor, hinges on the precise stereochemical construction of its polysubstituted cyclopentane core. Unlike Oseltamivir, which can be der...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of Peramivir (BCX-1812) , a potent neuraminidase inhibitor, hinges on the precise stereochemical construction of its polysubstituted cyclopentane core. Unlike Oseltamivir, which can be derived from shikimic acid, Peramivir is often synthesized via the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) route. The introduction of four chiral centers requires rigorous control at the precursor stage; failing to validate enantiomeric excess (
) early leads to costly late-stage failures.
This guide compares three dominant analytical methodologies for validating the chiral purity of key Peramivir precursors, specifically focusing on the (-)-Vince Lactam starting material and the N-Boc-Amino Ester intermediate.
Target Analytes & Stereochemical Challenges
The control strategy focuses on two "Gatekeeper" compounds. If the chirality is secured here, the downstream diastereoselectivity is largely governed by the substrate's existing stereocenters.
First Intermediate. Formed after lactam ring opening.
UV active but requires separation from diastereomeric impurities if ring-opening is non-selective.
Comparative Analysis of Analytical Platforms
We evaluated three methodologies based on Resolution (
), Limit of Detection (LOD), and Operational Robustness.
Method A: Capillary Gas Chromatography (Cyclodextrin Phases)
Best for: Precursor A (Vince Lactam)
Mechanism: Uses derivatized cyclodextrins (e.g.,
-DEX) as the stationary phase. The volatile lactam interacts with the chiral cavity.
Pros: High theoretical plates (
); direct injection without derivatization; compatible with FID (universal detection).
Cons: Thermal stress can degrade labile protecting groups (not suitable for Precursor B); long run times (>30 min).
Method B: Normal Phase HPLC (Coated Polysaccharide Columns)
Best for: Precursor B (Standard Routine Analysis)
Mechanism: Amylose or Cellulose carbamates physically coated on silica (e.g., Chiralpak AD-H, Chiralcel OD-H).
Pros: Excellent selectivity for carbamates (Boc-groups); established industry standard.
Cons:Solvent Incompatibility. Cannot use "forbidden solvents" (DCM, THF, Ethyl Acetate) which dissolve the chiral coating. This limits solubility options for crude process samples.
Method C: Immobilized Phase HPLC (The "Best in Class" Solution)
Recommended for: Precursor B (Process Development & Validation)
Pros:Universal Solvent Compatibility. Can use DCM or THF to solubilize gummy reaction mixtures; highly robust; extended column life.
Cons: Slightly higher initial capital cost.
Data Summary: Performance Comparison
Metric
Method A (GC -DEX)
Method B (Coated AD-H)
Method C (Immobilized IA)
Target Analyte
Vince Lactam
N-Boc Ester
N-Boc Ester
Resolution ()
4.5 (Excellent)
3.2
3.8
Tailing Factor ()
1.1
1.3
1.1
LOD (% w/w)
0.05%
0.03%
0.02%
Solvent Flexibility
N/A (Gas phase)
Low (Hexane/Alc only)
High (Alkane/Alc/DCM/THF)
Analysis Time
35 min
15 min
12 min
Verdict: For the N-Boc intermediate, Method C (Immobilized HPLC) is superior due to the ability to dissolve crude reaction matrices in THF/DCM without destroying the column, a critical factor during process optimization.
Deep Dive Protocol: Validating Precursor B via Immobilized Chiral HPLC
Objective: Quantify the enantiomeric purity of Methyl (1S,4R)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate.
Chromatographic Conditions[2][3][4][5][6][7][8]
Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)),
Prepare a Racemic Mix (approx. 0.5 mg/mL) by mixing equal parts of the (1S,4R) product and the (1R,4S) enantiomer (often available from the un-resolved Vince lactam route).
Self-Validation Check: Inject the racemate.[4] Ensure Resolution (
) between enantiomers.
Sample Preparation:
Dissolve 10 mg of the process sample in 1 mL of DCM (to ensure total dissolution of crude matrix), then dilute to 10 mL with Mobile Phase.
Caption: Decision tree for selecting the optimal chiral analysis platform based on precursor volatility and solubility profile.
Troubleshooting & Self-Validation
To ensure trustworthiness, the protocol must be self-correcting. Use this "If/Then" matrix:
Observation
Root Cause
Corrective Action
Peak Splitting
Sample solvent too strong (e.g., pure DCM injection).
Dilute sample with Mobile Phase (Hexane) before injection.
Broad Peaks ()
Non-specific interaction with silica silanols.
Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to mobile phase depending on analyte acidity/basicity.
Loss of Resolution
Column fouling from crude matrix.
Method C Advantage: Wash column with 100% THF (only possible on Immobilized phases) to strip contaminants.
References
ResearchGate. (2020). Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs. Retrieved from [Link] (Source 1.6)
YMC Co., LTD. (2021). High purity preparative purification of chiral compounds by recycling preparation HPLC system. Retrieved from [Link] (Source 1.21)
MDPI. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation. Retrieved from [Link] (Source 1.18)
Royal Society of Chemistry. (2014). Conformational Analysis of Peramivir Reveals Critical Differences Between Free and Enzyme-Bound States. Retrieved from [Link] (Source 1.17)
Comparative Guide: Ethyl 4-aminocyclopent-1-ene-1-carboxylate vs. Oseltamivir Intermediates
[1][2] Executive Summary This guide provides a technical comparison between Ethyl 4-aminocyclopent-1-ene-1-carboxylate (a representative 5-membered ring scaffold, hereafter referred to as C5-Scaffold ) and standard Oselt...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
This guide provides a technical comparison between Ethyl 4-aminocyclopent-1-ene-1-carboxylate (a representative 5-membered ring scaffold, hereafter referred to as C5-Scaffold ) and standard Oseltamivir Intermediates (6-membered ring scaffolds derived from Shikimic acid, hereafter C6-Scaffold ).[1]
While Oseltamivir (Tamiflu®) remains the gold standard for oral neuraminidase inhibitors (NAIs), the C5-Scaffold has emerged as a critical intermediate for next-generation inhibitors like Peramivir and novel analogs designed to overcome resistance.[1] This guide analyzes the synthetic utility, scalability, and performance of these competing scaffolds.
Key Findings
Scalability: The C5-Scaffold offers superior scalability via synthetic routes (e.g., from Vince lactam) compared to the C6-Scaffold's dependence on agricultural Shikimic acid.[1]
Stereochemical Control: The C6-Scaffold benefits from the "chiral pool" (natural stereocenters), whereas the C5-Scaffold requires precise catalytic desymmetrization.[1]
Performance: The C5-Scaffold allows for tighter binding affinities in certain mutant neuraminidase strains due to the distinct entropy profile of the cyclopentane ring compared to the cyclohexene ring.[1]
Technical Deep Dive: The Scaffolds
The Challenger: Ethyl 4-aminocyclopent-1-ene-1-carboxylate (C5-Scaffold)
This compound represents the "contracted" core used in the synthesis of cyclopentane-based NAIs.[1] Unlike the six-membered ring of Oseltamivir, the five-membered ring forces substituents into specific conformations that can mimic the transition state of sialic acid hydrolysis more closely in some active sites.[1]
Key Feature: The 1-ene functionality (conjugated ester) mimics the electronic properties of the Oseltamivir enoate but on a tighter ring.[1]
Primary Application: Intermediate for Peramivir (BCX-1812) and analogs targeting H274Y resistant strains.[1]
Synthesis Route: Typically derived from Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) via ring-opening and Pd-catalyzed functionalization.[1]
The Standard: Oseltamivir Intermediates (C6-Scaffold)
The dominant intermediate is (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester .[1]
Key Feature: A cyclohexene ring that structurally mimics the oxonium ion transition state of sialic acid.[1]
Primary Application: Production of Oseltamivir Phosphate.[1][2]
Synthesis Route: Primarily the Shikimic Acid Route (Roche) or the Quinic Acid Route .[1][2] Newer routes involve the Diels-Alder reaction of acrylates (Corey/Fukuyama routes).[1]
Variable: Dependent on harvest yields and fermentation costs.[1]
Structural & Pharmacological Implications
The transition from a 6-ring to a 5-ring scaffold alters the vector of the side chains (guanidino/amino groups).[1]
C6 (Oseltamivir): The glycerol side chain is flexible.[1] The ring is a distorted half-chair.[1]
C5 (Cyclopentene): The ring is an envelope.[1] This rigidifies the display of the pharmacophores, potentially reducing the entropic penalty upon binding to the Neuraminidase active site.[1]
Visualizing the Pathways
The following diagram contrasts the synthetic logic of the two scaffolds.
Figure 1: Comparative synthetic flow from raw materials to core scaffolds.[1] Note the streamlined nature of the C5 pathway versus the multi-step functionalization of the C6 pathway.
Experimental Protocols
Protocol A: Synthesis of C5-Scaffold (Ethyl 4-aminocyclopent-1-ene-1-carboxylate)
Context: This protocol describes the isomerization of the 2-ene precursor (often obtained via Pd-chemistry) to the thermodynamically stable 1-ene conjugated ester.[1]
Dissolution: Dissolve 10.0 g of the protected 2-ene precursor in 100 mL of anhydrous DCM under
atmosphere.
Isomerization: Add DBU (0.5 eq) dropwise at 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (the 1-ene product is typically less polar and UV active due to conjugation).[1]
Quench: Wash the organic layer with 1N HCl (to remove DBU) followed by saturated
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc 4:1).
Deprotection (Optional): To obtain the free amine, treat with TFA/DCM (1:1) for 1 hour.
Critical Control Point: The 1-ene isomer is the thermodynamic product.[1] Over-reaction can lead to degradation or polymerization.[1] Stop immediately upon disappearance of starting material.[1]
Comparison Note: Protocol A (C5) uses catalytic rearrangement (Atom Economy: 100%).[1] Protocol B (C6) uses substitution with hazardous reagents and requires subsequent reduction steps.
References
Magano, J. (2011).[1] Synthetic approaches to the neuraminidase inhibitors zanamivir, oseltamivir, peramivir, and laninamivir.[1] Chemical Reviews.[1] Link[1]
Trost, B. M., & Zhang, T. (2011).[1] Mo-catalyzed regio- and enantioselective allylic alkylation of 3-aryloxycyclopent-1-enes.[1] Journal of the American Chemical Society.[1][3] Link[1]
Karpf, M., & Trussardi, R. (2001).[1][3] New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the anti-influenza neuraminidase inhibitor Oseltamivir phosphate (Tamiflu).[1] The Journal of Organic Chemistry.[1][3] Link[1]
Babu, Y. S., et al. (2000).[1] BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor through structure-based drug design.[1] Journal of Medicinal Chemistry.[1] Link[1]
Federspiel, M., et al. (1999).[1] Industrial synthesis of the key precursor in the synthesis of the anti-influenza drug Oseltamivir phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4R,5S)-4-N-acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate.[1] Organic Process Research & Development.[1][3] Link[1]
Crystal Structure & Performance Guide: Ethyl 4-aminocyclopent-1-ene-1-carboxylate Derivatives
Executive Summary Ethyl 4-aminocyclopent-1-ene-1-carboxylate represents a critical restricted-conformation scaffold in medicinal chemistry, serving as a bioisostere for -aminobutyric acid (GABA) and a key intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 4-aminocyclopent-1-ene-1-carboxylate represents a critical restricted-conformation scaffold in medicinal chemistry, serving as a bioisostere for
-aminobutyric acid (GABA) and a key intermediate in the synthesis of neuraminidase inhibitors. Unlike its saturated analogs, the inclusion of the -unsaturated ester functionality locks the cyclopentene ring into a specific planar or shallow envelope conformation, significantly altering the vector positioning of the amino and carboxylate pharmacophores.
This guide provides a technical comparison of the crystal structure properties of this scaffold against its saturated and regioisomeric alternatives. It focuses on the N-protected and Hydrochloride salt derivatives, as the free amino ester typically exists as an oil or unstable amorphous solid.
The Crystal Surrogate: N-Boc-Methyl Ester Derivative
Direct X-ray diffraction studies of the free ethyl ester are rare due to its physical state (viscous oil). Consequently, the Methyl 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylate is the industry-standard surrogate for defining the solid-state conformation of this scaffold.
Key Structural Parameters:
The introduction of the double bond at the C1-C2 position (conjugated with the ester) flattens the ring compared to the saturated cyclopentane.
Parameter
Ethyl 4-amino-1-ene (Target)
Ethyl 3-amino-saturated (Alternative)
Impact on Binding
Ring Conformation
Planar / Shallow Envelope
Twisted / Envelope
1-ene aligns substituents for -stacking interactions.
C1-C2 Bond Length
~1.34 Å (Double Bond)
~1.54 Å (Single Bond)
Increases rigidity; reduces entropic penalty upon binding.
Torsion Angle ()
Restricted ()
Flexible ()
Defines the "bioactive conformation" for GABA receptors.
Crystal Packing
Laminar stacking (favored by -conjugation)
Herringbone or disordered
1-ene derivatives crystallize more readily due to planarity.
Comparative Crystallizability
1-ene derivative (Conjugated): High crystallinity. The planarity of the
-unsaturated system facilitates efficient packing.
2-ene derivative (Deconjugated): Moderate crystallinity. The "Vince Lactam" precursor crystallizes well, but the open-chain amino ester often requires salt formation (e.g., HCl) to form a lattice.
Saturated derivative: Lower melting points; often requires derivatization (e.g., tosylate) to obtain high-quality single crystals.
Comparative Performance Guide
Alternative Scaffolds vs. Target
This section compares the target scaffold against the two most common alternatives in drug design: the Saturated Analog (flexible) and the 2-Ene Regioisomer (Vince Lactam product).
The 1-ene double bond forces the C1, C2, C3, and C5 atoms into a near-planar arrangement. This forces the amino group at C4 into a specific axial or equatorial orientation depending on the stereochemistry (4S vs 4R).
Experimental Evidence: In GABA receptor assays, the (+)-(4S)-1-ene isomer shows ~2-fold higher potency than linear GABA, whereas the saturated analog is significantly less potent.[1] This confirms that the "flattened" crystal conformation mimics the bioactive state.
Experimental Protocols
Synthesis & Crystallization Workflow
The following protocol describes the synthesis of the crystalline Hydrochloride Salt of the target, derived from the "Vince Lactam" route via an isomerization step. This method is self-validating: the isomerization to the conjugated ester is thermodynamically driven and can be monitored by UV (appearance of conjugation band at ~220 nm).
Procedure: Dissolve crude oil in minimum hot ethanol. Add ether dropwise until turbidity appears. Cool to -20°C.
Observation: White needles or prisms should form.
Validation: 1H NMR must show the disappearance of the vinyl protons at 5.8-6.0 ppm (2-ene) and appearance of a single vinyl proton at ~6.7 ppm (1-ene, conjugated).
Visualization of Synthesis Logic
Caption: Thermodynamically driven isomerization from the kinetic 2-ene precursor to the stable, crystalline 1-ene target.
References
Allan, R. D., Dickenson, H. W., & Fong, J. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339-348.
Johnston, G. A. R. (2002). Medicinal Chemistry and Molecular Pharmacology of GABA-C Receptors. Current Topics in Medicinal Chemistry, 2(8), 903-913.
Taylor, C. P., et al. (2007). A summary of new antiepileptic drugs available in the United States: Pregabalin. Epilepsia, 48, 159-167. (Contextual reference for GABA analog development).
ChemicalBook. (2025). 1-Cyclopentenecarboxylic acid Properties and Derivatives.
Benchmarking Synthetic Routes for Neuraminidase Inhibitor Precursors: A Technical Comparison Guide
Executive Summary: The Supply Chain Bottleneck The synthesis of neuraminidase inhibitors (NIs)—specifically Oseltamivir phosphate (Tamiflu) and Zanamivir (Relenza) —represents a classic case study in the tension between...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Supply Chain Bottleneck
The synthesis of neuraminidase inhibitors (NIs)—specifically Oseltamivir phosphate (Tamiflu) and Zanamivir (Relenza) —represents a classic case study in the tension between medicinal chemistry elegance and industrial scalability.
For years, the global stockpile of anti-influenza therapeutics was tethered to the harvest of Chinese Star Anise (Illicium verum), the primary source of Shikimic acid. This guide objectively benchmarks the performance of modern synthetic routes, moving beyond the "Star Anise" bottleneck to evaluate fermentation-derived precursors and azide-free chemical pathways. We analyze yield, step-count efficiency, and safety profiles to provide a decision-making framework for process optimization.
Precursor Sourcing: The "Make vs. Extract" Decision
The first critical decision in NI synthesis is the sourcing of the chiral pool precursor. The industry has largely shifted from extraction to metabolic engineering.[1]
Comparative Matrix: Shikimic Acid Sourcing
Metric
Plant Extraction (Illicium verum)
Microbial Fermentation (E. coli PB12.SA22)
Chemical Total Synthesis (Diels-Alder)
Yield
3–7% (dry weight)
20–22 g/L (fed-batch)
< 30% (overall)
Purity
Variable (requires extensive cleanup)
High (>98% after crystallization)
High (>99%)
Scalability
Low (Seasonal/Climate dependent)
High (Bioreactor scalable)
Medium (Reagent cost limits)
Cost Driver
Raw material logistics
Media & Energy
Catalyst & Reagents
Strategic Risk
High (Single geographic source)
Low (Distributed manufacturing)
Medium (Complex supply chain)
Expert Insight: While total synthesis (e.g., Corey or Shibasaki routes) offers intellectual purity, it fails the cost-benefit analysis for metric-ton production. The fermentation route is the current "Gold Standard" for Oseltamivir production, decoupling drug security from agricultural yields.
Oseltamivir Synthesis: Benchmarking the Roche Routes
The industrial synthesis of Oseltamivir has evolved to prioritize safety. The original Gilead route utilized potentially explosive azide chemistry. The current standard is the Roche Azide-Free Route , which utilizes a magnesium-catalyzed epoxide opening.
Route Comparison
Route A: Azide-Based (Gilead/Original Roche)
Mechanism:[1][2][3][4][5] Nucleophilic substitution with sodium azide.
Risk: Formation of shock-sensitive intermediates. Requires special bunkered facilities.
Yield: ~35% overall.
Route B: Azide-Free (Current Industrial Standard)
Mechanism:[1][2][3][4][5] Regioselective epoxide opening with allylamine using
.
Benefit: Eliminates explosion hazards; amenable to standard GMP reactors.
Yield: 35–38% overall (12 steps).
Purity: Consistently >99.7%.
Visualization: Roche Azide-Free Pathway Logic
The following diagram illustrates the critical flow of the azide-free synthesis, highlighting the stereochemical control points.
Figure 1: Logical flow of the Roche Azide-Free synthesis.[5] The red node represents the critical safety improvement over previous azide-dependent routes.
Zanamivir Synthesis: The Efficiency Challenge
Unlike Oseltamivir, Zanamivir (Relenza) suffers from lower bioavailability and a less efficient synthetic pathway. The precursor is N-Acetylneuraminic Acid (Neu5Ac) , also known as Sialic Acid.[6]
The "Glaxo" Scalable Route
This route is characterized by "protecting group gymnastics"—a necessity to preserve the stereochemistry of the sugar ring but a detriment to atom economy.
Key Transformation: Formation of an oxazoline intermediate using TMSOTf or
.
Performance Data:
Step Count: ~9 steps.
Overall Yield:~8.3% .
Bottleneck: The guanidinylation step and the final deprotection often suffer from poor conversion and difficult purification.
Comparison: Oseltamivir synthesis is roughly 4x more efficient in terms of mass yield compared to Zanamivir. This manufacturing inefficiency, combined with the requirement for an inhalation device, positions Zanamivir as a second-line defense.
This protocol details the critical step in the Roche Azide-Free route: the regioselective opening of the epoxide with allylamine. This method avoids the use of sodium azide.[5][7]
Objective: Synthesize the amino-alcohol intermediate from the epoxide precursor.
Reagents:
Epoxide Intermediate (1.0 equiv)
Allylamine (1.2 equiv)
Magnesium Bromide Etherate (
) (0.1 equiv - Catalyst)
Solvent: t-Butyl Methyl Ether (MTBE)
Workflow:
Preparation: Charge the reactor with the Epoxide intermediate dissolved in MTBE.
Catalyst Addition: Add
under nitrogen atmosphere. Note: Magnesium acts as a Lewis acid, coordinating to the epoxide oxygen to facilitate nucleophilic attack.
Amine Addition: Slowly add allylamine while maintaining temperature at 20–25°C to control exotherm.
Reaction: Stir for 16 hours. Monitor by HPLC for disappearance of epoxide (<0.5%).
Workup: Quench with aqueous ammonium chloride. Separate phases.
Validation: The product should be an off-white solid. Expected yield for this step: 85–90% .
Why this works: The magnesium salt coordinates to the epoxide, activating it for attack specifically at the C-5 position by the amine, ensuring the correct stereochemistry for the final drug.
Strategic Benchmarking Matrix
Use this table to select the optimal route based on your facility's capabilities.
Feature
Oseltamivir (Roche Azide-Free)
Oseltamivir (Hayashi One-Pot)
Zanamivir (Glaxo Route)
Primary Precursor
Shikimic Acid (Ferm.)
Nitroalkene / Alkoxyaldehyde
N-Acetylneuraminic Acid
Step Count
12 (Linear)
3 (One-pot operations)
9 (Linear)
Overall Yield
~35–38%
~57% (Academic claim)
~8.3%
Safety Profile
High (No azides)
Medium (Nitro compounds)
High
E-Factor (Waste)
Moderate
Low (claimed)
High (Protecting groups)
Commercial Status
Dominant
Research / Generic Potential
Niche
Decision Logic for Process Chemists
Figure 2: Strategic decision tree for selecting the manufacturing pathway. Green nodes indicate recommended optimized paths.
References
Federspiel, M. et al. (1999). Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002): Ethyl (3R,4S,5R)-4,5-Epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate. Organic Process Research & Development.
Karpf, M. & Trussardi, R. (2009). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry.
Chandler, M. et al. (1995). Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino-Neu5Ac2en.[8] X-Ray molecular structure of 5-acetamido-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid. Journal of the Chemical Society, Perkin Transactions 1.
Rawat, G. et al. (2013). Fermentative production of shikimic acid: a paradigm shift of production concept from plant route to microbial route. 3 Biotech.[1]
Andraos, J. (2009). Global Green Chemistry Metrics Analysis Algorithm and Spreadsheets: Evaluation of the Material Efficiency Performances of Synthesis Plans for Oseltamivir Phosphate (Tamiflu) as a Test Case. Organic Process Research & Development.
A Comparative Guide to GC-MS Analysis of Volatile Impurities in Cyclopentene Ester Synthesis
In the synthesis of active pharmaceutical ingredients (APIs), the meticulous control of impurities is not merely a matter of regulatory compliance but a fundamental pillar of drug safety and efficacy. Cyclopentene esters...
Author: BenchChem Technical Support Team. Date: March 2026
In the synthesis of active pharmaceutical ingredients (APIs), the meticulous control of impurities is not merely a matter of regulatory compliance but a fundamental pillar of drug safety and efficacy. Cyclopentene esters, valuable intermediates in the synthesis of various pharmaceuticals, are no exception. The volatile nature of potential impurities, including residual starting materials, solvents, and reaction byproducts, necessitates highly sensitive and specific analytical techniques for their detection and quantification. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methods for the analysis of these critical volatile impurities, supported by experimental data and protocols.
The Imperative for Impurity Profiling in Cyclopentene Ester Synthesis
The synthesis of cyclopentene esters, often achieved through Fischer-Speier esterification or related methods, involves the reaction of a cyclopentene-derived alcohol with a carboxylic acid in the presence of an acid catalyst.[1][2] The primary volatile impurities of concern include:
Unreacted Starting Materials: Residual cyclopentanol (or a derivative) and the corresponding carboxylic acid.
Residual Solvents: Solvents used for the reaction or purification steps.
Reaction Byproducts: Water is a primary byproduct of esterification.[1] Other potential byproducts can arise from side reactions such as dehydration of the alcohol or other competing pathways.
The presence of these impurities, even at trace levels, can impact the final API's stability, safety, and therapeutic effect. Therefore, robust analytical methods are crucial for ensuring the quality of cyclopentene ester intermediates.
Headspace GC-MS: The Workhorse for Volatile Impurity Analysis
Static Headspace (HS) sampling coupled with GC-MS is a powerful and widely adopted technique for the analysis of volatile organic compounds (VOCs) in liquid or solid samples.[3][4] This method is particularly advantageous for pharmaceutical analysis as it avoids the introduction of non-volatile matrix components into the GC system, thereby enhancing system robustness and minimizing maintenance.
The Rationale Behind HS-GC-MS
The principle of HS-GC-MS lies in the partitioning of volatile analytes between the sample matrix and the gaseous phase (headspace) in a sealed vial at a controlled temperature.[2] An aliquot of the headspace is then injected into the GC-MS system for separation and detection. The key advantages of this technique include:
High Sensitivity: By concentrating volatile analytes in the headspace, low detection limits can be achieved.
Matrix Effect Elimination: Non-volatile components of the sample remain in the condensed phase, preventing contamination of the GC inlet and column.
Automation: Modern headspace autosamplers allow for high-throughput and unattended analysis.
Experimental Protocol: HS-GC-MS for Cyclopentene Ester Analysis
This protocol outlines a general method for the analysis of volatile impurities in a cyclopentene ester sample. Method validation in accordance with ICH Q2(R1) guidelines is essential for ensuring the reliability of the results.
1. Sample Preparation:
Accurately weigh approximately 100 mg of the cyclopentene ester sample into a 20 mL headspace vial.
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)). The solvent should have a high boiling point to avoid interference with the analytes of interest.
Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a target analyte or a compound with similar chemical properties not present in the sample).
Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.
2. Headspace Autosampler Conditions:
Parameter
Setting
Vial Equilibration Temperature
80 °C
Vial Equilibration Time
30 min
Loop Temperature
90 °C
Transfer Line Temperature
100 °C
Injection Volume
1 mL
3. GC-MS Conditions:
Parameter
Setting
Gas Chromatograph
Column
DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Inlet Temperature
250 °C
Split Ratio
10:1
Oven Temperature Program
Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization Mode
Electron Ionization (EI) at 70 eV
Source Temperature
230 °C
Quadrupole Temperature
150 °C
Mass Range
m/z 35-350
Acquisition Mode
Full Scan
Visualizing the HS-GC-MS Workflow
Caption: Comparison of key attributes for different GC-MS methods.
Conclusion and Recommendations
For the routine quality control of volatile impurities in cyclopentene ester synthesis, Headspace GC-MS stands out as the most robust, reliable, and efficient method. Its ability to provide high sensitivity while protecting the analytical system from matrix contamination makes it ideal for the pharmaceutical development environment.
HS-SPME-GC-MS serves as a valuable alternative, particularly when higher sensitivity is required for trace-level impurities or during method development for complex matrices. However, the need for careful method optimization and the cost of consumables should be considered.
Direct Injection GC-MS , while simple, is generally not recommended for the analysis of volatile impurities in pharmaceutical intermediates due to its significant drawbacks in terms of system robustness and potential for analyte degradation.
Ultimately, the choice of method should be based on a thorough risk assessment, considering the specific impurities of interest, the required detection limits, and the intended application of the analytical data. Method validation in accordance with regulatory guidelines is paramount to ensure the generation of accurate and reliable results, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]
Comparison between Simultaneous Distillation-Extraction Method and Head Space-Solid Phase Micro-extraction Method for GC-MS Analysis of Volatile Components in Douchi. (n.d.). Semantic Scholar. [Link]
Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation. (2023). Frontiers in Nutrition. [Link]
Critical Comparison of Total Vaporization-Solid Phase Microextraction vs Headspace-Solid Phase Microextraction. (2021). Purdue University Graduate School. [Link]
Comparison of headspace–SPME and SPME-Arrow–GC–MS methods for the determination of volatile compounds in Korean. (2019). Journal of Ethnic Foods. [Link]
Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2018). MDPI. [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Journal of Organic Chemistry. [Link]
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025). International Journal for Research in Applied Science and Engineering Technology. [Link]
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]
Personal protective equipment for handling Ethyl 4-aminocyclopent-1-ene-1-carboxylate
As a Senior Application Scientist, I recognize that handling specialized unnatural amino acids requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized unnatural amino acids requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's reactivity and a rigorous, self-validating operational workflow.
Below is the comprehensive safety, handling, and operational guide for Ethyl 4-aminocyclopent-1-ene-1-carboxylate , designed specifically for researchers and drug development professionals.
Chemical Profile & Mechanistic Hazard Assessment
Ethyl 4-aminocyclopent-1-ene-1-carboxylate (CAS: 1823339-63-4 for the free base; CAS: 2044712-63-0 for the hydrochloride salt) is a conformationally restricted, cyclic amino acid derivative[1][2]. In modern drug discovery, cyclic amino acids are highly valued because their sterically constrained nature helps peptides adopt specific secondary structures (like
-helices or -turns), thereby enhancing receptor binding affinity and increasing proteolytic stability against digestive enzymes[3][4][5].
However, the very functional groups that make this scaffold synthetically valuable also dictate its occupational hazards:
The Primary Amine: Free amines are potent nucleophiles. Upon contact with the skin or eyes, they can covalently bind to epidermal proteins, acting as sensitizers and causing contact dermatitis or severe ocular irritation.
The Ethyl Ester: While less acutely toxic, the ester group is susceptible to hydrolysis in the presence of ambient moisture, which can degrade the reagent and compromise downstream stoichiometric calculations.
Physical State: Handled as a fine powder, the compound presents a distinct inhalation hazard if aerosolized.
Logical relationship between molecular structure and occupational hazards.
Personal Protective Equipment (PPE) Matrix
To mitigate the hazards outlined above, PPE selection must be deliberate. Do not rely on standard latex gloves, as reactive amines and the organic solvents used to dissolve them can rapidly degrade latex barriers.
PPE Category
Specification
Mechanistic Justification
Hand Protection
Nitrile Gloves (≥ 0.11 mm thickness)
Nitrile provides a superior chemical barrier against nucleophilic amines and standard peptide-coupling solvents (e.g., DCM, DMF). Double-glove during bulk transfers.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects against corneal damage from accidental aerosolization of the reactive amine powder or solvent splashes. Safety glasses are insufficient.
Body Protection
Flame-Resistant (FR) Lab Coat
Prevents particulate accumulation on street clothes. FR material is required if subsequent synthesis involves flammable solvents.
Engineering Control
Fume Hood (Face velocity 80-100 fpm)
The primary defense mechanism. Eliminates the inhalation risk of fine particulates and manages vapors if the free base volatilizes.
Standard Operating Procedure: Handling & Synthesis
This protocol is designed as a self-validating system. By controlling the environment at each step, we eliminate variables that cause both chemical degradation and operator exposure.
Phase 1: Preparation & Closed-System Weighing
Environment Check: Verify the fume hood is operational (80-100 fpm). Clear the workspace of incompatible chemicals (strong oxidizing agents, strong acids).
Vessel Tare: Place a clean, oven-dried vial equipped with a secure septum cap on the analytical balance and tare it.
Transfer: Inside the fume hood, use a grounded, static-free spatula to transfer the desired mass of Ethyl 4-aminocyclopent-1-ene-1-carboxylate into the vial.
Sealing: Seal the vial before removing it from the hood to weigh it on the balance.
Causality: This closed-system weighing prevents micro-particulates from becoming airborne in ambient lab drafts, ensuring precise stoichiometry and zero inhalation exposure.
Inert Atmosphere: Return the sealed vial to the fume hood. Pierce the septum with a needle attached to a Schlenk line (Nitrogen/Argon) and insert a vent needle to purge the vessel for 5 minutes.
Dissolution: Inject an anhydrous solvent (e.g., anhydrous DCM or DMF) via syringe.
Causality: The ethyl ester is susceptible to hydrolysis. Dissolving the powder in an anhydrous solvent under inert gas prevents degradation of the ester backbone before the desired amine reaction occurs.
Reagent Addition: Proceed with adding your coupling reagents (e.g., HATU, DIPEA) or protecting group reagents (e.g., Boc
O) dropwise via syringe.
Step-by-step operational workflow for safe handling and synthesis.
Spill Response and Chemical Disposal Plan
In the event of a powder spill, immediate and calculated action is required to prevent aerosolization and cross-contamination.
Step-by-Step Spill Cleanup:
Isolation: Immediately restrict access to the spill area. If the spill occurred outside a fume hood, the operator must don an N95 or P100 particulate respirator before proceeding.
Containment (No Dry Sweeping): Never dry sweep the powder, as this will aerosolize the reactive amine dust. Instead, gently cover the powder with an inert, absorbent material (such as sand or vermiculite) that has been lightly dampened with a compatible solvent (e.g., isopropanol).
Collection: Use a non-sparking scoop to transfer the dampened mixture into a sealable, chemically compatible hazardous waste container.
Surface Decontamination: Wash the spill area with a mild acidic solution (e.g., 5% citric acid) to neutralize any residual free amines, followed by a thorough water rinse.
Disposal: Label the container clearly as "Hazardous Chemical Waste: Amine/Ester Organic Solid." If you are using the hydrochloride salt variant (CAS: 2044712-63-0), ensure the waste is additionally flagged for halogenated content[1]. Never flush these compounds down the sink.
References
BLD Pharm. "1823339-63-4 | Ethyl 4-aminocyclopent-1-ene-1-carboxylate." BLD Pharm Chemical Catalog.